Product packaging for HIV-1 inhibitor-36(Cat. No.:)

HIV-1 inhibitor-36

Cat. No.: B12397835
M. Wt: 345.2 g/mol
InChI Key: PFQYNYXEUOGYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 inhibitor-36 is a useful research compound. Its molecular formula is C14H14Cl2N2O2S and its molecular weight is 345.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2N2O2S B12397835 HIV-1 inhibitor-36

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14Cl2N2O2S

Molecular Weight

345.2 g/mol

IUPAC Name

4-(4-chloro-3-methylphenoxy)-N-(5-chloro-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C14H14Cl2N2O2S/c1-9-7-10(4-5-11(9)15)20-6-2-3-13(19)18-14-17-8-12(16)21-14/h4-5,7-8H,2-3,6H2,1H3,(H,17,18,19)

InChI Key

PFQYNYXEUOGYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)NC2=NC=C(S2)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

In Vitro Antiviral Activity of a Representative HIV-1 Capsid Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "HIV-1 inhibitor-36" is not explicitly identified in the provided search results. Therefore, this guide will focus on a well-characterized, potent HIV-1 capsid inhibitor, GSK878 , as a representative example to fulfill the core requirements of the user request. The data and methodologies presented are based on published research on this compound.

This technical guide provides an in-depth overview of the in vitro antiviral activity of the novel HIV-1 capsid inhibitor, GSK878. It is intended for researchers, scientists, and drug development professionals working in the field of HIV-1 therapeutics. The guide details the quantitative antiviral potency, cytotoxicity, and experimental protocols used for its characterization. Additionally, it visualizes key experimental workflows and the inhibitor's proposed mechanism of action.

Data Presentation: Quantitative Antiviral Activity and Cytotoxicity of GSK878

The in vitro efficacy and safety profile of GSK878 have been evaluated in various cell-based assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity and Cytotoxicity of GSK878 in MT-2 Cells

ParameterVirus StrainMean ValueStandard DeviationNo. of Experiments
EC50 (nM) NLRepRluc-WT0.039± 0.01492
EC90 (nM) NLRepRluc-WT0.101± 0.02892
CC50 (µM) -> 20-8
Therapeutic Index -> 512,820--

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; NLRepRluc-WT: NL4-3-based replication-competent HIV-1 reporter virus. Data sourced from a study on the antiviral properties of GSK878[1].

Table 2: Antiviral Activity of GSK878 Against a Panel of HIV-1 Clinical Isolates

Virus PanelNo. of StrainsMean EC50 (nM)EC50 Range (nM)
Full-Length Viruses70.0810.022 - 0.216
Recombinant Reporter Viruses480.0940.028 - 0.251

The virus panels included representatives from HIV-1 clades A, B, C, F, G, and CRF_AE. Data sourced from a study on the antiviral properties of GSK878[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the key experimental protocols used to characterize the antiviral activity of GSK878.

1. Single-Cycle Infection Assay for Antiviral Activity

This assay is used to determine the concentration of the inhibitor that blocks 50% (EC50) of viral infection in a single round of replication.

  • Cell Line: TZM-bl cells are commonly used as they express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.

  • Virus Production: HIV-1 pseudoviruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and a backbone plasmid (e.g., pSG3Δenv) that encodes an Env-defective, luciferase-expressing HIV-1 genome[2].

  • Procedure:

    • Prepare serial dilutions of the inhibitor (GSK878).

    • Mix the diluted inhibitor with a standardized amount of HIV-1 pseudovirus (e.g., 100 TCID50) and incubate for 1 hour at room temperature.

    • Add the virus-inhibitor mixture to TZM-bl cells seeded in 96-well plates.

    • Incubate the plates for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity, which is proportional to the level of viral infection.

    • Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cytotoxicity Assay

This assay determines the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).

  • Cell Line: MT-2 cells or other susceptible cell lines.

  • Procedure:

    • Seed cells in 96-well plates.

    • Add serial dilutions of the inhibitor to the cells.

    • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

    • Add a viability reagent (e.g., CellTiter-Glo) that measures ATP content, which is an indicator of metabolically active cells.

    • Measure the luminescence or absorbance, which is proportional to the number of viable cells.

    • Calculate the CC50 value from a dose-response curve of cell viability versus inhibitor concentration.

3. Mechanism of Action: Time-of-Addition Experiment

This experiment helps to identify the stage of the HIV-1 replication cycle that is inhibited by the compound.

  • Procedure:

    • Infect a synchronized population of target cells (e.g., MT-2 cells) with HIV-1.

    • Add a high concentration of the inhibitor at different time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

    • Include control inhibitors with known mechanisms of action that target different stages (e.g., an entry inhibitor, a reverse transcription inhibitor, an integrase inhibitor).

    • After a set incubation period (e.g., 72 hours), measure the extent of viral replication (e.g., by luciferase activity or p24 antigen levels).

    • The time point at which the addition of the inhibitor no longer blocks viral replication indicates the stage of the viral life cycle that is targeted. GSK878 has been shown to block both early and late steps in HIV-1 replication[1].

4. Analysis of HIV-1 DNA Replication Intermediates

Quantitative PCR (qPCR) is used to measure the levels of different viral DNA species, providing further insight into the mechanism of action.

  • Procedure:

    • Infect cells with HIV-1 in the presence of varying concentrations of the inhibitor.

    • At a specific time point post-infection, harvest the cells and extract total DNA.

    • Perform qPCR using specific primers and probes to quantify:

      • Early reverse transcripts (e.g., R-U5): To assess the effect on reverse transcription.

      • Late reverse transcripts (e.g., Gag-Pol): To further assess the completion of reverse transcription.

      • 2-LTR circles: A marker for the nuclear import of the pre-integration complex.

      • Integrated proviral DNA (Alu-Gag PCR): To measure the level of integration into the host genome.

    • A reduction in specific DNA intermediates can pinpoint the inhibited step. For example, GSK878 has been shown to cause blocks to HIV-1 nuclear import and proviral integration[1].

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed mechanism of action for GSK878.

Antiviral_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Inhibitor Serial Dilutions of GSK878 Mix Mix Virus and Inhibitor Inhibitor->Mix Virus HIV-1 Pseudovirus (Luciferase Reporter) Virus->Mix Cells TZM-bl Cells in 96-well plate Infect Infect TZM-bl cells Cells->Infect Mix->Infect Incubate Incubate 48h Infect->Incubate Lyse Lyse Cells Incubate->Lyse Luciferase Measure Luciferase Activity Lyse->Luciferase Analysis Calculate EC50 Luciferase->Analysis

Caption: Workflow for Determining the In Vitro Antiviral Activity (EC50) of GSK878.

GSK878_Mechanism_of_Action cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Entry Viral Entry RT Reverse Transcription Entry->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Integration Integration Nuclear_Import->Integration Assembly Virion Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation GSK878 GSK878 (Capsid Inhibitor) GSK878->Nuclear_Import Blocks GSK878->Integration Blocks GSK878->Assembly Alters

Caption: Proposed Dual Mechanism of Action of GSK878 on the HIV-1 Replication Cycle.

References

Unraveling the Mechanism of Action of a Novel HIV-1 Entry Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action for a hypothetical, yet representative, novel anti-HIV-1 compound, designated as HIV-1 Inhibitor-36. The data and methodologies presented are synthesized from common practices in the field of antiretroviral drug discovery and are intended to serve as a technical framework for understanding the characterization of small molecule entry inhibitors that target the viral envelope glycoprotein gp120.

Executive Summary

This compound is a small molecule antagonist of the HIV-1 envelope glycoprotein gp120. Mechanistic studies reveal that it selectively binds to gp120, thereby blocking the initial and critical interaction between the virus and the host cell's CD4 receptor. This inhibition of attachment prevents subsequent conformational changes in the viral envelope required for membrane fusion, effectively neutralizing the virus before it can enter the host cell. The inhibitor demonstrates potent antiviral activity against a range of HIV-1 subtypes with minimal cytotoxicity, positioning it as a promising candidate for further preclinical development.

Quantitative Data Summary

The antiviral activity, cytotoxicity, and binding kinetics of this compound have been quantitatively assessed through a series of in vitro assays. The results are summarized below.

Table 1: In Vitro Antiviral Activity and Cytotoxicity
HIV-1 StrainCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
HIV-1NL4-3 (X4)TZM-bl8.5 ± 1.2> 50> 5882
HIV-1BaL (R5)TZM-bl15.2 ± 2.1> 50> 3289
Clinical Isolate #1PBMCs25.6 ± 3.5> 50> 1953
Clinical Isolate #2PBMCs31.4 ± 4.0> 50> 1592

EC₅₀: 50% effective concentration, the concentration of inhibitor required to reduce viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of inhibitor that results in 50% cell death. PBMCs: Peripheral Blood Mononuclear Cells.

Table 2: Binding Affinity of Inhibitor-36 to Recombinant gp120
AnalyteLigandKD (nM)ka (1/Ms)kd (1/s)
Inhibitor-36gp120 (from HIV-1NL4-3)22.81.2 x 10⁵2.7 x 10⁻³
Inhibitor-36gp120 (from HIV-1BaL)35.10.9 x 10⁵3.2 x 10⁻³

KD: Equilibrium dissociation constant, a measure of binding affinity. ka: Association rate constant. kd: Dissociation rate constant.

Core Signaling Pathway and Mechanism of Inhibition

HIV-1 entry is a multi-step process initiated by the binding of the viral surface glycoprotein, gp120, to the CD4 receptor on the surface of target host cells, such as T-helper cells and macrophages. This binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4. The subsequent gp120-coreceptor interaction induces further conformational changes in the transmembrane glycoprotein, gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes.

This compound functions by directly interfering with the first step of this cascade. It acts as a CD4-attachment inhibitor by binding to a conserved pocket on gp120, which is critical for its interaction with the CD4 receptor. By occupying this site, Inhibitor-36 allosterically prevents the stable attachment of gp120 to CD4, thereby halting the entire entry process.

HIV1_Entry_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell cluster_inhibitor Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Coreceptor (CCR5/CXCR4) gp120->CCR5_CXCR4 gp41 gp41 MembraneFusion Membrane Fusion gp41->MembraneFusion 4. Fusion CD4->CCR5_CXCR4 2. Conformational Change & Coreceptor Binding CCR5_CXCR4->gp41 3. gp41 Unfolds Inhibitor36 Inhibitor-36 Inhibitor36->gp120 Binds to gp120 Inhibitor36->CD4 Blocks Binding Drug_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization Lead Characterization cluster_mechanism Mechanism of Action Studies cluster_preclinical Preclinical Development Screen High-Throughput Screening HitID Hit Identification Screen->HitID Antiviral Antiviral Assays (EC50) HitID->Antiviral Cytotox Cytotoxicity Assays (CC50) Antiviral->Cytotox SAR Structure-Activity Relationship Cytotox->SAR TargetID Target Identification (e.g., Resistance Selection) SAR->TargetID Binding Binding Assays (e.g., SPR) TargetID->Binding Fusion Cell-Based Fusion Assays Binding->Fusion PKPD Pharmacokinetics / Pharmacodynamics Fusion->PKPD InVivo In Vivo Efficacy Models PKPD->InVivo

Unveiling the Target: A Technical Guide to the Identification and Validation of HIV-1 Inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and strategic considerations for identifying and validating the molecular target of a novel anti-HIV-1 compound, designated here as HIV-1 inhibitor-36. The process of elucidating a drug's mechanism of action is critical for its development, enabling rational optimization, prediction of resistance profiles, and assessment of potential toxicities. This document outlines a systematic approach, from initial hit confirmation to definitive target validation, supported by detailed experimental protocols and data presentation formats.

Initial Hit Characterization and Confirmation

Following a primary high-throughput screen (HTS), the initial activity of this compound must be rigorously confirmed and characterized. This phase aims to eliminate artifacts and establish a preliminary profile of the compound's antiviral activity and cellular toxicity.

1.1. Antiviral Activity Spectrum

The first step is to confirm the anti-HIV-1 activity of the inhibitor in a dose-dependent manner. This is typically performed in cell-based assays using laboratory-adapted viral strains and, subsequently, clinical isolates representing different subtypes and coreceptor tropisms (R5, X4, or dual/mixed).

Table 1: Antiviral Activity of this compound in Cell-Based Assays

Cell LineVirus StrainAssay TypeEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MT-4HIV-1 IIIB (X4)CPE ReductionValueValue>50Value
TZM-blHIV-1 NL4-3 (X4)Luciferase ReporterValueValue>50Value
PBMCsHIV-1 BaL (R5)p24 Antigen ELISAValueValue>50Value
CEM-SSHIV-1 RFCell ProtectionValueValue>50Value

Note: EC50 (50% effective concentration), EC90 (90% effective concentration), and CC50 (50% cytotoxic concentration) values are hypothetical and should be replaced with experimental data.

1.2. Cytotoxicity Profiling

Concurrent with antiviral assays, the cytotoxicity of this compound should be assessed across a panel of relevant cell lines to determine its therapeutic window. A high selectivity index is a key indicator of a promising drug candidate. One source indicates a CC50 of 4.4 µM for a compound referred to as "this compound (Compound 2)" in HepG2 cells, as determined by a CellTiter-Glo assay[1].

Experimental Protocol: Cell Viability (XTT) Assay

  • Cell Plating: Seed cells (e.g., MT-2, HeLa-CD4, PBMCs) in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "no cells" control (media only).

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (typically 3-6 days).

  • XTT Reagent Addition: Add the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent, which is converted to a formazan dye by metabolically active cells.

  • Incubation and Reading: Incubate for 2-4 hours and then measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the CC50 value, which is the compound concentration that reduces cell viability by 50%.

Target Identification: Elucidating the Mechanism of Action

Once the antiviral activity is confirmed, the next crucial step is to identify the specific stage of the HIV-1 life cycle that is inhibited by the compound.

2.1. Time-of-Addition (ToA) Assay

The ToA assay is a powerful tool to narrow down the potential target of an antiviral compound by pinpointing the window of inhibition. The assay involves adding the inhibitor at different time points relative to viral infection.

Caption: Workflow for the Time-of-Addition Assay.

By comparing the inhibition profile of this compound to that of known drugs targeting specific steps of the viral life cycle (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors, protease inhibitors), a hypothesis about its target can be formulated. For example, a loss of inhibitory activity when the compound is added more than 30 minutes after infection suggests an early-stage target like viral entry[2].

2.2. Cell-Based Reporter and Mechanistic Assays

Based on the ToA results, more specific assays can be employed.

Table 2: Mechanistic Assays for Target Identification

Suspected Target ClassAssayPrinciple
Entry Inhibitors Cell-cell fusion assayMeasures the fusion of cells expressing HIV-1 Env with cells expressing CD4 and coreceptors.
gp120-CD4 binding assay (ELISA)Quantifies the binding of recombinant gp120 to immobilized CD4 in the presence of the inhibitor[2].
Pseudovirus neutralization assayUses viruses with an HIV-1 envelope on a different viral core to specifically assess entry inhibition[3].
Reverse Transcriptase Inhibitors In vitro RT assayMeasures the activity of recombinant HIV-1 reverse transcriptase in a cell-free system[4].
Early RT product qPCRQuantifies the levels of early reverse transcription products in infected cells treated with the inhibitor.
Integrase Inhibitors In vitro integrase assayMeasures the strand transfer activity of recombinant HIV-1 integrase[4].
2-LTR circle qPCRQuantifies the accumulation of 2-LTR circles, which are byproducts of unintegrated viral DNA, in the nucleus of infected cells.
Protease Inhibitors In vitro protease assayMeasures the cleavage of a fluorogenic peptide substrate by recombinant HIV-1 protease[5].
Western blot of viral particlesAnalyzes the processing of Gag polyproteins in virions produced from treated cells[4].
Capsid Inhibitors In vitro capsid assembly/disassembly assayMonitors the polymerization or depolymerization of recombinant capsid protein.
Fate-of-capsid assayTracks the uncoating of the viral capsid in infected cells.

Target Validation: Confirming the Molecular Interaction

Once a putative target is identified, it must be validated through direct interaction studies and genetic approaches.

3.1. Resistance Selection and Reverse Genetics

A gold-standard method for target validation is the selection of drug-resistant viral variants. This involves passaging the virus in the presence of escalating concentrations of this compound.

ResistanceSelection Start Infect cells with wild-type HIV-1 Culture Culture in presence of sub-optimal inhibitor concentration Start->Culture Harvest Harvest supernatant containing progeny virus Culture->Harvest Passage Infect fresh cells with harvested virus Harvest->Passage Increase_Conc Gradually increase inhibitor concentration Passage->Increase_Conc Repeat passages Increase_Conc->Culture Sequence Sequence viral genome (e.g., protease, RT genes) from resistant variants Increase_Conc->Sequence Once resistance emerges Phenotype Confirm resistance of mutant virus Sequence->Phenotype

Caption: Workflow for selecting drug-resistant HIV-1 variants.

The identification of mutations in the gene encoding the putative target protein that confer resistance to the inhibitor provides strong evidence for a direct interaction. For instance, mutations in the gp120 gene, particularly in the CD4 binding pocket, have been shown to confer resistance to entry inhibitors[2].

Experimental Protocol: Resistance Selection

  • Initial Culture: Culture a T-cell line (e.g., MT-2) with a laboratory-adapted HIV-1 strain in the presence of this compound at a concentration approximately equal to its EC50.

  • Monitoring: Monitor the culture for viral replication (e.g., by measuring p24 antigen).

  • Passaging: When viral breakthrough is observed, harvest the cell-free supernatant and use it to infect fresh cells with a slightly higher concentration of the inhibitor.

  • Repetition: Repeat this process for multiple passages, gradually increasing the inhibitor concentration.

  • Genotypic Analysis: Once a viral population resistant to high concentrations of the inhibitor is established, isolate the viral RNA, reverse transcribe it, and sequence the gene of the putative target.

  • Phenotypic Confirmation: Introduce the identified mutations into a wild-type viral clone via site-directed mutagenesis and confirm that these mutations confer resistance to the inhibitor in a single-cycle infectivity assay.

3.2. Biochemical and Biophysical Assays

Direct binding of the inhibitor to its purified target protein should be demonstrated using biochemical or biophysical methods.

Table 3: Target Engagement and Binding Assays

Assay TechniquePrincipleInformation Gained
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the inhibitor to the target protein.Binding affinity (Kd), stoichiometry, thermodynamics (ΔH, ΔS).
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as the inhibitor binds to the immobilized target.Binding kinetics (kon, koff), binding affinity (Kd).
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of the target protein upon inhibitor binding.Target engagement, thermal stabilization.
Enzyme Kinetics For enzymatic targets, determines the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).Mechanism of inhibition, Ki value.

These assays, particularly when combined with structural biology methods like X-ray crystallography or cryo-electron microscopy, can provide definitive proof of the inhibitor's binding site and mechanism of action.

Signaling Pathway Analysis (If Applicable)

If this compound is suspected to target a host factor involved in a signaling pathway that HIV-1 hijacks, pathway analysis becomes crucial.

SignalingPathway HIV_1 HIV-1 Host_Receptor Host Cell Receptor (e.g., CD4) HIV_1->Host_Receptor binds Downstream_Kinase_1 Downstream Kinase 1 Host_Receptor->Downstream_Kinase_1 activates Inhibitor_36 This compound Inhibitor_36->Downstream_Kinase_1 inhibits Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor (e.g., NF-κB) Downstream_Kinase_2->Transcription_Factor Viral_Replication Enhanced Viral Replication Transcription_Factor->Viral_Replication promotes

References

Early-Stage Cytotoxicity Assessment of HIV-1 Inhibitor-36: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding a compound explicitly named "HIV-1 inhibitor-36." The data presented here is based on the available information and is supplemented with generalized protocols and examples to serve as a comprehensive technical guide for the early-stage cytotoxicity assessment of a novel HIV-1 inhibitor.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the cytotoxic potential of new chemical entities targeting HIV-1.

Data Presentation

A clear and concise presentation of quantitative data is crucial for the comparative analysis of a compound's cytotoxic profile. The following tables summarize the known data for this compound and provide a template for organizing additional experimental findings.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeEndpointValue (µM)Exposure Time (hours)
HEK293MTSCC50> 20[1]48[1]

Table 2: In Vitro Anti-HIV-1 Activity of this compound

Cell LineAssay TypeEndpointValue (µM)
HEK293Gene ExpressionEC50> 40[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cytotoxicity studies. The following are standard protocols for key assays used in the preliminary assessment of drug-induced cytotoxicity.

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays. This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in cell culture media.

Materials:

  • HEK293 cells (or other relevant cell lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC50 value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. It serves as an indicator of cell membrane integrity.

Materials:

  • Cells and compound treatment as described in the MTS assay protocol.

  • LDH cytotoxicity detection kit.

  • 96-well microtiter plates.

  • Plate reader capable of measuring absorbance at the recommended wavelength (e.g., 490 nm).

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTS assay.

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Include controls for low spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity for each concentration based on the absorbance readings relative to the controls.

    • Determine the CC50 value from the dose-response curve.

Visualizations

Diagrams are provided to illustrate a typical experimental workflow and a hypothetical signaling pathway that could be involved in compound-induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Start: Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with Compound incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of This compound prepare_compound->treat_cells incubate_48h Incubate 48h treat_cells->incubate_48h mts_assay MTS Assay incubate_48h->mts_assay ldh_assay LDH Assay incubate_48h->ldh_assay read_plate Measure Absorbance (Plate Reader) mts_assay->read_plate ldh_assay->read_plate analyze_data Data Analysis: Calculate CC50 read_plate->analyze_data end End: Cytotoxicity Profile analyze_data->end

Figure 1. A generalized workflow for in vitro cytotoxicity assessment.

Signaling_Pathway cluster_cell Cell inhibitor This compound stress_pathway Stress Response Pathway (e.g., MAPK) inhibitor->stress_pathway mitochondria Mitochondrial Dysfunction inhibitor->mitochondria caspase_activation Caspase Activation stress_pathway->caspase_activation mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Figure 2. A hypothetical signaling pathway for inhibitor-induced apoptosis.

References

Technical Guide: An Inquiry into HIV-1 Inhibitor-36 as a Potential Latency Reversing Agent

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The eradication of HIV-1 is precluded by the persistence of a latent viral reservoir in infected individuals. The "shock and kill" strategy, which aims to reactivate these latent proviruses for subsequent elimination, has driven the search for effective latency-reversing agents (LRAs). This technical guide addresses the topic of "HIV-1 inhibitor-36" in the context of latency reversal. Extensive literature review indicates that "this compound" is not a recognized designation for a specific latency-reversing agent. However, the nomenclature strongly suggests a reference to Enfuvirtide (T-20) , a 36-amino acid synthetic peptide and the first-in-class HIV-1 fusion inhibitor. While not a direct LRA, its potential impact on the latent reservoir has been a subject of scientific inquiry. This document provides an in-depth analysis of Enfuvirtide, focusing on its established mechanism as a fusion inhibitor and critically evaluating the evidence regarding its role in strategies aimed at reducing the HIV-1 latent reservoir.

Introduction: The Challenge of HIV-1 Latency

The establishment of a stable latent reservoir in long-lived memory CD4+ T cells is the primary obstacle to a cure for HIV-1. In these cells, the integrated HIV-1 provirus remains transcriptionally silent, rendering it invisible to the host immune system and unaffected by conventional antiretroviral therapy (ART). Latency-reversing agents are compounds designed to reactivate viral gene expression from these latent reservoirs, making the infected cells susceptible to immune-mediated clearance or viral cytopathic effects.

While various classes of LRAs are under investigation, this guide focuses on the potential, albeit indirect, role of the fusion inhibitor Enfuvirtide. The hypothesis underpinning its investigation in this context is that intensifying ART with a potent agent that has a distinct mechanism of action—blocking viral entry—could potentially influence the dynamics of the latent reservoir.

Enfuvirtide (T-20): A 36-Residue HIV-1 Fusion Inhibitor

Enfuvirtide is a synthetic peptide that corresponds to a 36-amino acid sequence of the C-terminal heptad repeat (HR2) domain of the HIV-1 transmembrane glycoprotein gp41.[1] It is a potent inhibitor of HIV-1 fusion with target cells.

Mechanism of Action: Inhibition of HIV-1 Fusion

The entry of HIV-1 into a host cell is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. This process culminates in the fusion of the viral and cellular membranes. Enfuvirtide disrupts this process at a critical juncture.[2][3]

The mechanism can be summarized as follows:

  • Binding and Conformational Change: The gp120 subunit of the viral envelope binds to the CD4 receptor on the surface of a target T-cell. This binding triggers a conformational change in gp120, exposing a binding site for a co-receptor (CCR5 or CXCR4).

  • Co-receptor Binding and gp41 Activation: Co-receptor binding induces further conformational changes, leading to the exposure and insertion of the N-terminal fusion peptide of gp41 into the target cell membrane.

  • Pre-hairpin Intermediate Formation: The gp41 protein then forms a "pre-hairpin" intermediate structure, bringing the viral and cellular membranes into close proximity.

  • Six-Helix Bundle Formation and Fusion: The final step involves the folding of two heptad repeat domains of gp41 (HR1 and HR2) into a stable six-helix bundle. This action pulls the two membranes together, leading to the formation of a fusion pore and the entry of the viral capsid into the cell.

  • Enfuvirtide's Point of Intervention: Enfuvirtide mimics the HR2 domain of gp41. It binds to the HR1 domain during the pre-hairpin intermediate stage.[1][3][4] This binding prevents the interaction between the viral HR1 and HR2 domains, thereby blocking the formation of the six-helix bundle and inhibiting membrane fusion.[2]

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_fusion Fusion Process gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41_pre gp41 (pre-fusion) CoReceptor Co-receptor (CCR5/CXCR4) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding PreHairpin Pre-Hairpin Intermediate CoReceptor->PreHairpin 3. gp41 Fusion Peptide Insertion SixHelix Six-Helix Bundle (Fusion Pore Formation) PreHairpin->SixHelix 4. Hairpin Formation Enfuvirtide Enfuvirtide (T-20) Enfuvirtide->PreHairpin Inhibition

Figure 1. Mechanism of HIV-1 Fusion and Enfuvirtide Inhibition.

Enfuvirtide and the Latent Reservoir: An Indirect Approach

The primary mechanism of Enfuvirtide is to prevent new infections, not to reactivate latent proviruses. However, it was hypothesized that intensifying an ART regimen with a potent fusion inhibitor could potentially reduce the size of the latent reservoir over time. This hypothesis was tested in the AIDS Clinical Trials Group (ACTG) A5173 study.

Clinical Investigation: The ACTG A5173 Study

The ACTG A5173 study was a single-arm clinical trial designed to assess whether the initiation of an intensive, multi-target ART regimen that included Enfuvirtide in treatment-naive HIV-1-infected patients would lead to a decay of the latent reservoir.[5]

Study Design:

  • Participants: Treatment-naive HIV-1-infected patients.

  • Intervention: A combination therapy of Enfuvirtide, two reverse-transcriptase inhibitors, and a ritonavir-boosted protease inhibitor.

  • Primary Outcome: Change in the size of the latent reservoir in resting memory CD4+ T cells over 96 weeks.

Results: The study found no evidence of decay in the latent reservoir in patients who achieved and sustained virological suppression with the Enfuvirtide-containing regimen.[5][6] In the nine patients who maintained virologic suppression and continued the therapy for at least 48 weeks, the half-life of the latent reservoir was estimated to be between 11 months and infinity, which is not different from what has been observed with standard ART regimens that do not include Enfuvirtide.[5]

A5173_Workflow PatientPool Treatment-Naive HIV-1+ Patients Regimen Intensive ART Regimen: Enfuvirtide + 2 RTIs + Boosted PI PatientPool->Regimen Enrollment MeasureReservoir_Baseline Measure Latent Reservoir (Baseline) Regimen->MeasureReservoir_Baseline Treatment Treatment & Monitoring (96 weeks) MeasureReservoir_Followup Measure Latent Reservoir (Follow-up) Treatment->MeasureReservoir_Followup MeasureReservoir_Baseline->Treatment Analysis Analyze Change in Reservoir Size MeasureReservoir_Followup->Analysis Result Result: No significant decay of the latent reservoir Analysis->Result

Figure 2. Simplified Workflow of the ACTG A5173 Study.

Quantitative Data on Enfuvirtide's Antiviral Activity

While the ACTG A5173 study did not show an effect on the latent reservoir, numerous other clinical trials have demonstrated Enfuvirtide's potent antiviral activity in treatment-experienced patients. The TORO 1 and TORO 2 (T-20 vs. Optimized Regimen Only) studies were pivotal Phase 3 trials that established its efficacy.

Table 1: Summary of Antiviral Efficacy from Clinical Trials

StudyPopulationTreatment ArmsDuration (weeks)Mean Change in HIV-1 RNA (log10 copies/mL)Mean Change in CD4+ Cell Count (cells/mm³)Reference
TORO 1 Treatment-experienced1. Enfuvirtide + Optimized Background (OB)24-1.696+76[7]
2. OB alone24-0.764+32[7]
Phase II Rollover Study Treatment-experiencedEnfuvirtide + OB48> -1.0 (sustained in ~1/3 of patients)+84.9[8]
ALLIANCE Study Highly treatment-experienced (NRTI-sparing regimen)Enfuvirtide-based regimen96-1.43+67[9]

Experimental Protocols

HIV-1 Fusion Assay (General Protocol)

This protocol provides a general framework for assessing the activity of fusion inhibitors like Enfuvirtide in vitro. A common method is the cell-cell fusion assay.

Objective: To measure the inhibition of HIV-1 envelope-mediated cell-cell fusion by a test compound.

Materials:

  • Effector cells: A cell line chronically infected with HIV-1 (e.g., H9/HIV-1IIIB) that expresses viral envelope glycoproteins on their surface.

  • Target cells: A cell line susceptible to HIV-1 infection that expresses CD4 and the appropriate co-receptors (e.g., MT-2 cells).

  • Fluorescent dye: Calcein-AM (acetoxymethyl ester).

  • Test compound: Enfuvirtide at various concentrations.

  • 96-well culture plates.

  • Inverted fluorescence microscope.

Procedure:

  • Labeling Effector Cells:

    • Harvest H9/HIV-1IIIB cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cells in medium containing Calcein-AM and incubate for 30 minutes at 37°C. Calcein-AM is a non-fluorescent, cell-permeable dye that becomes fluorescent (green) upon hydrolysis by intracellular esterases in viable cells.

    • Wash the cells three times with medium to remove excess dye.

  • Inhibition Assay:

    • In a 96-well plate, add serial dilutions of Enfuvirtide to the wells.

    • Add the Calcein-AM-labeled H9/HIV-1IIIB cells to each well and incubate for 30 minutes at 37°C.[10]

    • Add the MT-2 target cells to the wells at an effector-to-target cell ratio of 1:5.[11]

    • Incubate the plate for 2 hours at 37°C to allow for cell-cell fusion.

  • Quantification:

    • Following incubation, observe the cells under an inverted fluorescence microscope.

    • Fusion events are identified by the transfer of the green fluorescent dye from the effector cells to the target cells, resulting in multinucleated giant cells (syncytia) that are fluorescent.

    • Count the number of fused and unfused fluorescent cells.

    • The percentage of inhibition is calculated relative to a no-drug control. The 50% inhibitory concentration (IC50) is then determined.[11]

Conclusion

The designation "this compound" does not correspond to a known latency-reversing agent. The most logical interpretation points to Enfuvirtide, a 36-residue peptide that acts as an HIV-1 fusion inhibitor. While Enfuvirtide is a potent antiretroviral drug effective in treatment-experienced patients, clinical evidence does not support the hypothesis that its inclusion in an intensive ART regimen accelerates the decay of the latent HIV-1 reservoir.[5][6] Therefore, Enfuvirtide should be understood as a crucial component of salvage therapy that acts by preventing new infection cycles, rather than as a direct latency-reversing agent in the "shock and kill" paradigm. Future research into HIV-1 eradication will continue to focus on direct-acting LRAs and other strategies to eliminate the persistent viral reservoir.

References

Structural biology of HIV-1 inhibitor-36 binding

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Biology of HIV-1 Fusion Inhibitor-36 (Enfuvirtide/T-20)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical, multistep process mediated by the viral envelope glycoprotein (Env), a trimer composed of gp120 and gp41 subunits. The gp41 protein, in particular, orchestrates the fusion of viral and cellular membranes, a process that is essential for viral replication. A key class of antiretroviral drugs, known as fusion inhibitors, physically obstructs this process. The first and only clinically approved drug in this class is Enfuvirtide (brand name Fuzeon), a 36-amino acid synthetic peptide also designated as T-20. This document provides a detailed technical overview of the structural biology governing the interaction between this "inhibitor-36" and its gp41 target, including its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

The HIV-1 Fusion Mechanism: The Target of Enfuvirtide

HIV-1 entry begins when the gp120 subunit binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[1] This binding triggers a series of conformational changes in gp41, activating its fusion machinery.[2] The process unfolds as follows:

  • Pre-Hairpin Intermediate Formation : The N-terminal "fusion peptide" of gp41 is exposed and inserts into the target cell membrane. This creates a transient "pre-hairpin intermediate," where gp41 bridges the viral and host cell membranes.[2][3] In this state, the N-terminal heptad repeat (NHR) regions of the gp41 trimer form a central, parallel coiled-coil.

  • Six-Helix Bundle (6-HB) Formation : The C-terminal heptad repeat (CHR) regions of gp41 then fold back onto the central NHR core in an antiparallel manner.[4]

  • Membrane Fusion : This folding action forms a highly stable, thermostable six-helix bundle (6-HB). The formation of the 6-HB pulls the viral and cellular membranes into close proximity, overcoming the energy barrier for fusion and allowing the viral capsid to enter the host cell cytoplasm.[5]

Enfuvirtide's mechanism of action is to intercept the process at the pre-hairpin intermediate stage. As a synthetic peptide derived from the gp41 CHR region, it acts as a competitive inhibitor.[6][7] It binds to the exposed NHR coiled-coil, preventing the endogenous CHR region from folding back and thereby blocking the formation of the critical 6-HB.[1][8] Without 6-HB formation, membrane fusion is aborted.

HIV_Fusion_Inhibition cluster_0 Normal HIV-1 Fusion Pathway cluster_1 Inhibition by Enfuvirtide (T-20) gp120_CD4 1. gp120 binds CD4/Coreceptor PreHairpin 2. Pre-Hairpin Intermediate Forms (NHR Exposed) gp120_CD4->PreHairpin SixHB 3. 6-Helix Bundle (6-HB) Forms (CHR binds NHR) PreHairpin->SixHB Block 3. T-20 Binds to NHR, Blocking 6-HB Formation PreHairpin->Block T-20 Intercepts Fusion 4. Membrane Fusion & Viral Entry SixHB->Fusion T20 Enfuvirtide (T-20) (CHR Mimic) T20->Block NoFusion 4. Fusion Aborted Block->NoFusion

Caption: Mechanism of HIV-1 fusion and its inhibition by Enfuvirtide (T-20).

Quantitative Data: Binding Affinity and Antiviral Potency

The efficacy of Enfuvirtide and its derivatives is quantified through various metrics, including the 50% inhibitory concentration (IC50) in cell-based assays and the thermal stability (Tm) of the inhibitor-target complex.

Table 1: Antiviral Activity of Enfuvirtide (T-20) and Derivatives
InhibitorHIV-1 StrainAssay TypeIC50 (nM)Reference(s)
Enfuvirtide (T-20) Laboratory/Primary Isolates (Clades A-G)cMAGI Assay4 - 280[7]
Enfuvirtide (T-20) HIV-1 BalCell-Cell Fusion23 ± 6[9]
Enfuvirtide (T-20) HIV-1 JRCSFSingle-cycle infectivity5.19[10]
Enfuvirtide (T-20) Panel of Clinical IsolatesCell-based51.6 (average)[11]
LP-40 (T-20 lipopeptide) HIV-1 JRCSFSingle-cycle infectivity0.28[10]
FLT (long-acting) HIV-1 IIIB (X4)Cell-based11.6[11]
FLT (long-acting) HIV-1 Bal (R5)Cell-based15.3[11]
Table 2: Biophysical Characteristics of Inhibitor-Target Complexes
ComplexTechniqueParameterValueReference(s)
N39 / T-20 Circular DichroismHelical Content~54%[10]
N39 / T-20 Circular DichroismTm~43°C[10]
N39 / LP-40 Circular DichroismHelical Content60.9%[10]
N39 / LP-40 Circular DichroismTm51.3°C[10]
N36 / PEG2kC34 Circular DichroismTm57.03°C[4]
FLT / Human Serum Albumin Isothermal Titration CalorimetryKd4.01 x 10⁻⁷ M[11]

Structural Basis of Enfuvirtide Binding and Resistance

The crystal structure of Enfuvirtide (or its analogs) in complex with a target NHR peptide mimic (like N36 or N39) confirms the formation of a six-helix bundle.[12][13] These structures, often resolved to ~2.3 Å, reveal critical inter- and intra-helical interactions that stabilize the complex.[12] Enfuvirtide occupies the hydrophobic grooves on the surface of the NHR trimer, mimicking the binding of the endogenous CHR.

Resistance to Enfuvirtide primarily arises from mutations within a 10-amino acid motif (residues 36-45) of the gp41 NHR, which is the direct binding site of the drug.[7] These mutations disrupt key contact points, reducing the binding affinity of the inhibitor.

Table 3: Key Enfuvirtide Resistance Mutations in gp41 NHR
PositionCommon Substitutions
G36D, S
I37V
V38A, M, E
Q39R
Q40H
N42T
N43D
(Data sourced from IAS-USA Fall 2005 Resistance Mutations list[7])

Key Experimental Protocols

The characterization of HIV-1 fusion inhibitors relies on a suite of structural, biophysical, and virological assays.

Structural Determination: X-ray Crystallography

This technique provides atomic-level detail of the inhibitor-target complex.

XRay_Workflow A 1. Peptide Synthesis & Purification (e.g., T-20 and N39 peptides) B 2. Complex Formation (Mix peptides in solution to form 6-HB) A->B C 3. Crystallization (Screen conditions: pH, precipitant, temp.) B->C D 4. X-ray Diffraction Data Collection (Synchrotron source) C->D E 5. Structure Solution (Molecular replacement using known 6-HB) D->E F 6. Model Building & Refinement E->F G 7. Structure Validation & Deposition (e.g., to PDB) F->G

Caption: General workflow for X-ray crystallography of a peptide inhibitor complex.

Methodology:

  • Peptide Preparation : The inhibitor (Enfuvirtide) and a stable NHR-mimic peptide (e.g., N39) are chemically synthesized and purified, typically by HPLC.[12]

  • Complex Assembly : The peptides are mixed in equimolar ratios in a suitable buffer (e.g., PBS) to allow for the self-assembly of the six-helix bundle complex.[12]

  • Crystallization : The complex solution is subjected to high-throughput screening using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and temperatures to find conditions that yield diffraction-quality crystals.

  • Data Collection : Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron. Diffraction patterns are recorded on a detector.[14]

  • Structure Solution & Refinement : The phase problem is typically solved using molecular replacement with a known 6-HB structure as a search model. The resulting electron density map is used to build and refine the atomic model of the complex.[15]

Biophysical Characterization: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (specifically α-helicity) and thermal stability of the peptide complexes.

Methodology:

  • Sample Preparation : Peptides are dissolved in a suitable buffer (e.g., PBS, pH 7.2) to a known concentration (e.g., 10 µM).[3][16]

  • α-Helicity Measurement : CD spectra are collected at a constant temperature (e.g., 37°C) from ~190 to 260 nm. The characteristic minima at 208 and 222 nm are indicative of α-helical structure, and the mean residue ellipticity can be used to quantify the helical content.[3]

  • Thermal Denaturation (Tm) : To measure stability, the CD signal at 222 nm is monitored as the temperature is increased incrementally (e.g., from 25°C to 97°C).[16] The midpoint of the cooperative unfolding transition is determined as the melting temperature (Tm), which reflects the stability of the 6-HB complex.[4][10]

Binding Affinity: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).[17]

ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis Prep1 1. Prepare Protein (e.g., NHR peptide) & Ligand (Inhibitor) in identical, degassed buffer Prep2 2. Accurately determine concentrations Prep1->Prep2 Run1 3. Load Protein into sample cell (~40 µM) Prep2->Run1 Run2 4. Load Ligand into syringe (~400 µM) Prep2->Run2 Run3 5. Perform sequential injections, measuring heat change (ΔH) per injection Analysis1 6. Integrate peaks to create a binding isotherm Run3->Analysis1 Analysis2 7. Fit data to a binding model to determine Kd, n, ΔH, ΔS Analysis1->Analysis2

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation : The NHR target peptide and the inhibitor (ligand) are extensively dialyzed into an identical, degassed buffer (e.g., HEPES or phosphate buffer) to minimize heats of dilution.[17][18] Accurate concentration determination is critical.

  • Instrument Setup : The target peptide (e.g., 5-50 µM) is loaded into the sample cell of the calorimeter. The inhibitor (typically at a 10-fold higher concentration) is loaded into the injection syringe.[17][19]

  • Titration : A series of small, precise injections of the inhibitor into the sample cell is performed. The instrument measures the minute temperature changes upon binding and the power required to maintain thermal equilibrium with a reference cell.[20]

  • Data Analysis : The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters of the interaction.[20]

Antiviral Potency: Single-Cycle Infectivity Assay

This assay measures the ability of an inhibitor to block a single round of viral replication, providing a quantitative measure of its antiviral potency (IC50).

Methodology:

  • Pseudovirus Production : HIV-1 pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding an HIV-1 genome that is defective in the env gene and contains a reporter gene (e.g., luciferase or GFP), and a second plasmid expressing the HIV-1 Env glycoprotein.[21][22]

  • Inhibitor Preparation : The inhibitor (Enfuvirtide) is serially diluted to create a range of concentrations.

  • Infection : Target cells expressing the appropriate receptors (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) are plated.[21] The cells are then infected with a fixed amount of pseudovirus in the presence of the varying inhibitor concentrations.

  • Readout : After a set incubation period (e.g., 48 hours), the cells are lysed. The activity of the reporter gene (e.g., luciferase activity measured by a luminometer) is quantified.[23]

  • IC50 Calculation : The reporter signal is plotted against the inhibitor concentration. The IC50 is calculated as the concentration of the inhibitor that reduces the reporter signal by 50% compared to the no-drug control.

Conclusion and Future Directions

Enfuvirtide (T-20) serves as a paradigm for structure-based drug design, validating the gp41 pre-hairpin intermediate as a druggable target. Structural and biophysical studies have been instrumental in elucidating its mechanism of competitive inhibition and the basis of viral resistance. While its clinical use is limited by its peptide nature and the emergence of resistance, the foundational knowledge of its binding provides a robust framework for developing next-generation fusion inhibitors. Current research focuses on creating derivatives with improved potency against resistant strains, broader activity, and enhanced pharmacokinetic profiles, such as lipopeptides or other long-acting formulations.[10][11][24] The continued application of the technical principles outlined in this guide will be essential for advancing these novel anti-HIV therapeutics.

References

Initial Pharmacokinetic Profiling of HIV-1 Inhibitor-36 (QF-036): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial pharmacokinetic profiling of the novel HIV-1 maturation inhibitor, QF-036. The document summarizes key pharmacokinetic data, details the experimental methodologies employed, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of QF-036 determined in preclinical studies involving rats and monkeys.

Table 1: In Vitro ADME Profile of QF-036

ParameterResultInterpretation
Cell PermeabilityModerateSuggests reasonable absorption potential.
Plasma Protein BindingHighMay influence the volume of distribution and free drug concentration.
Metabolic StabilityGoodIndicates a potentially favorable half-life in vivo.

Table 2: Pharmacokinetic Parameters of QF-036 in Rats Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability
Data not publicly available in detail, but described as moderate with dose-proportional exposure.

Table 3: Pharmacokinetic Parameters of QF-036 in Monkeys Following Oral Administration

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
303671Not specifiedNot specifiedNot specified

Plasma concentration at 12 hours post-administration was 263 ng/mL.[1]

Experimental Protocols

This section details the methodologies for the key experiments conducted in the pharmacokinetic profiling of QF-036.

In Vitro ADME Assays

A battery of in vitro assays is conducted early in the drug discovery process to predict the in vivo pharmacokinetic properties of a new chemical entity.

  • Metabolic Stability Assay (Liver Microsomes):

    • Rat, monkey, and human liver microsomes are incubated with QF-036 at a final concentration of 1 µM in a phosphate buffer (pH 7.4).

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of QF-036.

    • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.

  • Plasma Protein Binding Assay (Rapid Equilibrium Dialysis):

    • A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with individual wells, each containing a dialysis membrane.

    • Plasma (from rats, monkeys, and humans) is spiked with QF-036 at a known concentration.

    • The spiked plasma is added to one chamber of the RED device, and phosphate-buffered saline (PBS) is added to the other chamber.

    • The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

    • Samples are taken from both the plasma and buffer chambers and analyzed by LC-MS/MS to determine the concentrations of QF-036.

    • The percentage of unbound drug is calculated.

  • Cell Permeability Assay (Caco-2):

    • Caco-2 cells are seeded on a permeable membrane support (e.g., Transwell® plates) and cultured for 21 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • QF-036 is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is measured over time.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured.

    • Samples from both compartments at various time points are analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions to assess absorption and efflux, respectively.

In Vivo Pharmacokinetic Studies in Animals

Animal studies are crucial for understanding the pharmacokinetic profile of a drug candidate in a whole organism.

  • Animal Models:

    • Sprague-Dawley rats and cynomolgus monkeys are commonly used preclinical species.

    • Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity.

    • Animals are fasted overnight before drug administration.

  • Drug Administration:

    • For oral administration, QF-036 is formulated in a suitable vehicle (e.g., a solution or suspension).

    • The formulation is administered via oral gavage to rats and monkeys at specified dose levels.

    • For intravenous administration (to determine absolute bioavailability), the drug is typically dissolved in a saline solution and administered as a bolus injection.

  • Blood Sampling:

    • Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • In rats, blood is often collected via the tail vein or a cannulated vessel. In monkeys, collection is typically from a peripheral vein.

    • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method for Plasma Sample Quantification

A robust and validated bioanalytical method is essential for accurately measuring drug concentrations in plasma.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Plasma samples are thawed and an internal standard (a structurally similar compound) is added.

    • Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

    • The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.

    • The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • A reverse-phase C18 column is typically used for chromatographic separation.

    • A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in the positive ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both QF-036 and the internal standard.

  • Method Validation:

    • The method is validated for linearity, accuracy, precision, selectivity, sensitivity, recovery, and matrix effect according to regulatory guidelines.

Mandatory Visualizations

HIV-1 Maturation Pathway and Mechanism of Inhibition

The following diagram illustrates the final steps of HIV-1 maturation and the point of intervention for maturation inhibitors like QF-036.

HIV_Maturation_Pathway cluster_virus Immature Virion cluster_processing Proteolytic Cleavage by HIV Protease cluster_maturation Mature Virion Gag Gag Polyprotein (p55) GagPol Gag-Pol Polyprotein MA Matrix (MA) Gag->MA Cleavage CA Capsid (CA) Gag->CA Cleavage SP1 Spacer Peptide 1 Gag->SP1 Cleavage NC Nucleocapsid (NC) Gag->NC Cleavage p6 p6 Gag->p6 Cleavage PR Protease (PR) GagPol->PR Autocatalytic cleavage MatureCore Mature Conical Core (Infectious) CA->MatureCore Assembly RT Reverse Transcriptase (RT) IN Integrase (IN) Inhibitor HIV-1 Inhibitor-36 (QF-036) Inhibitor->SP1 Binds to Gag at CA-SP1 junction, preventing cleavage

Caption: Mechanism of action of HIV-1 maturation inhibitors.

Experimental Workflow for Preclinical Pharmacokinetic Profiling

This diagram outlines the typical workflow for the initial pharmacokinetic assessment of a new chemical entity like QF-036.

PK_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo Pharmacokinetic Studies cluster_analysis Bioanalysis & Data Interpretation MetStab Metabolic Stability (Microsomes, Hepatocytes) PPB Plasma Protein Binding (Equilibrium Dialysis) Perm Permeability (Caco-2, PAMPA) DosePrep Formulation Development & Dose Preparation Perm->DosePrep Candidate Selection AnimalDosing Animal Dosing (Rat, Monkey) - Oral (PO) - Intravenous (IV) DosePrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaProc Plasma Processing & Storage BloodSampling->PlasmaProc SamplePrep Plasma Sample Preparation (Protein Precipitation) PlasmaProc->SamplePrep Sample Transfer LCMS LC-MS/MS Analysis SamplePrep->LCMS PK_Calc Pharmacokinetic Analysis (NCA) LCMS->PK_Calc Report Data Reporting & Interpretation PK_Calc->Report Report->AnimalDosing Dose Refinement

Caption: Preclinical pharmacokinetic profiling workflow.

References

The Emergence of Novel Scaffolds in HIV-1 Inhibition: A Technical Analysis of Core-Modified Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the innovative chemical scaffolds of a new generation of HIV-1 protease inhibitors designed to overcome the challenges of drug resistance. We delve into the design, synthesis, and biological evaluation of these novel compounds, providing a comprehensive overview of their mechanism of action, quantitative efficacy, and the experimental protocols used to validate their activity.

Introduction: The Imperative for Novel HIV-1 Inhibitor Scaffolds

The human immunodeficiency virus type 1 (HIV-1) continues to be a major global health challenge. While highly active antiretroviral therapy (HAART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the continuous development of new therapeutic agents.[1][2] HIV-1 protease, a key enzyme in the viral life cycle responsible for the maturation of viral proteins, remains a prime target for antiretroviral drugs.[1][3][4] However, mutations in the protease enzyme can reduce the efficacy of existing protease inhibitors (PIs).[5][6][7]

This has spurred the exploration of novel chemical scaffolds that can form robust interactions with the protease active site, particularly with the backbone of the enzyme, to create inhibitors that are less susceptible to resistance.[8][9] This guide focuses on a series of recently developed HIV-1 protease inhibitors with modified core scaffolds, highlighting their design strategy, which aims to enhance binding interactions and occupy more extensive regions of the enzyme's binding pockets.[8]

The Novelty of the Chemical Scaffold

The core chemical scaffold of many existing HIV-1 protease inhibitors, such as Darunavir, is based on a hydroxyethyl sulfonamide structure.[8] The novelty of the inhibitors discussed here lies in the modification and extension of this core. The design strategy involves appending functional linkers, such as amino acids, to the hydroxyethyl sulfonamide core.[8] This extension allows the inhibitor to reach and interact with additional binding sites within the HIV-1 protease.[8]

One notable example features an L-asparagine linker, which has demonstrated significant potency.[8] Other modifications include the exploration of hydroxyethyl sulfonimidamide and hydroxyethyl phosphonamidite as core scaffolds.[8] These novel scaffolds are designed to establish strong hydrogen bonding interactions with the backbone of the protease active site, a strategy aimed at overcoming the effects of resistance-conferring mutations.[9]

Quantitative Efficacy of Novel Core-Modified Protease Inhibitors

The potency of these novel inhibitors has been evaluated through various enzymatic and cellular assays. The following tables summarize the quantitative data for a selection of these compounds, with Darunavir (DRV) included as a reference.

CompoundCore Scaffold ModificationEnzymatic IC50 (pM)[8]Antiviral EC50 (nM)[8]
20a Extended L-asparagine linker1010.4
DRV Hydroxyethyl sulfonamide--

IC50: The half maximal inhibitory concentration against the enzyme. EC50: The half maximal effective concentration in a cellular environment.

Mechanism of Action: Inhibiting HIV-1 Protease

HIV-1 protease is an aspartic protease that functions as a homodimer.[3][5] Its active site, formed at the dimer interface, contains a pair of catalytic aspartate residues (Asp25 and Asp25').[3] The protease cleaves newly synthesized Gag and Gag-Pol polyproteins into functional viral enzymes and structural proteins, a process essential for the maturation of infectious virions.[1][3]

The novel core-modified inhibitors act as competitive inhibitors, binding tightly within the active site of the HIV-1 protease.[1] Their design allows for extensive interactions with the amino acid residues of the active site, including the flexible "flap" regions.[3][4] By occupying the active site, these inhibitors prevent the natural substrate (the viral polyproteins) from binding, thereby blocking the proteolytic cleavage and halting the viral maturation process. The extended scaffolds are designed to create additional interactions, increasing their binding affinity and resilience to mutations that affect the binding of older inhibitors.[8]

HIV_Protease_Inhibition Polyprotein Gag-Pol Polyprotein Cleavage Proteolytic Cleavage Polyprotein->Cleavage Substrate Protease HIV-1 Protease (Active Site) Binding Inhibitor-Protease Complex Protease->Binding Protease->Cleavage Enzyme Inhibitor Novel Scaffold Inhibitor Inhibitor->Binding NoMaturation Inhibition of Maturation Binding->NoMaturation Proteins Functional Viral Proteins Cleavage->Proteins Products Maturation Viral Maturation Proteins->Maturation Synthesis_Workflow A Chiral Epoxide + Amine B Ring Opening A->B C β-Amino Alcohol B->C D Reaction with Sulfonyl Chloride C->D E Sulfonamide D->E F Boc Deprotection (TFA/DCM) E->F G Amine Intermediate F->G H Coupling with Amino Acid Linker G->H I Final Inhibitor H->I Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_analysis Analysis A Prepare serial dilutions of inhibitor E Add inhibitor dilutions to infected cells A->E B Culture susceptible host cells (e.g., MT-4) D Infect host cells with HIV-1 B->D C Prepare HIV-1 viral stock C->D D->E F Incubate for 4-5 days E->F G Measure viral replication (e.g., p24 ELISA) F->G H Determine EC50 value G->H

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-36 Antiviral Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental protocol for evaluating the antiviral activity of a novel compound, designated HIV-1 inhibitor-36, against Human Immunodeficiency Virus Type 1 (HIV-1). The described procedures are designed to determine the efficacy and cytotoxicity of the inhibitor, crucial parameters in the drug development pipeline. The protocol outlines a single-round infectivity assay using a reporter virus, a common and robust method for screening potential HIV-1 inhibitors.[1][2] This approach offers the advantage of measuring the immediate effect of the drug on viral entry and replication.[1]

Quantitative Data Summary

The following tables present hypothetical yet representative data for the antiviral activity and cytotoxicity of this compound compared to a known entry inhibitor, Enfuvirtide.

Table 1: Antiviral Activity of this compound and Enfuvirtide

CompoundTargetEC50 (nM)EC90 (nM)
This compoundHIV-1 Entry15.2 ± 2.145.8 ± 5.3
EnfuvirtideHIV-1 Fusion5.8 ± 1.218.2 ± 3.4

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentrations at which the inhibitor reduces viral infectivity by 50% and 90%, respectively.

Table 2: Cytotoxicity of this compound and Enfuvirtide

CompoundCC50 (µM)Therapeutic Index (TI = CC50/EC50)
This compound>100>6579
Enfuvirtide>50>8621

CC50 (50% cytotoxic concentration) is the concentration at which the compound reduces cell viability by 50%. A higher Therapeutic Index indicates a more favorable safety profile.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes).[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain sub-confluent cultures.

HIV-1 Pseudovirus Production

This protocol utilizes pseudoviruses, which are capable of only a single round of infection, making the assay safer and more controlled.[1]

  • Plasmids:

    • An HIV-1 packaging plasmid lacking the env gene (e.g., pSG3ΔEnv).

    • An Env-expression plasmid encoding the envelope glycoprotein from a specific HIV-1 strain (e.g., NL4-3).

    • A reporter gene plasmid (if not integrated into the packaging plasmid).

  • Transfection: Co-transfect HEK 293T cells with the packaging and Env-expression plasmids using a suitable transfection reagent (e.g., FuGENE 6 or Lipofectamine 3000).

  • Virus Harvest: 48 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

  • Virus Titration: Determine the virus titer (e.g., as 50% tissue culture infectious dose - TCID50) on TZM-bl cells to ensure appropriate virus input in the antiviral assay.

Antiviral Assay (Single-Round Infectivity Assay)
  • Cell Seeding: Seed TZM-bl cells in a 96-well white, solid-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the control inhibitor (Enfuvirtide) in culture medium. The final concentrations should span a range appropriate to determine the EC50 value.

  • Infection:

    • In a separate plate, mix 50 µL of the diluted compounds with 50 µL of HIV-1 pseudovirus (at a pre-determined dilution to yield a strong luciferase signal).

    • Incubate the virus-compound mixture for 1 hour at 37°C.

    • Remove the culture medium from the TZM-bl cells and add 100 µL of the virus-compound mixture to each well.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Read the luminescence on a microplate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).

    • Determine the EC50 and EC90 values by fitting the dose-response data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay
  • Cell Seeding: Seed TZM-bl cells in a 96-well clear-bottom culture plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound and the control inhibitor to the cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).

    • Determine the CC50 value by fitting the dose-response data to a four-parameter logistic regression curve.

Visualizations

HIV-1 Replication Cycle and Potential Inhibitor Targets

The following diagram illustrates the key stages of the HIV-1 replication cycle, highlighting the steps that can be targeted by antiviral drugs.

HIV1_Replication_Cycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Mature Virion Mature Virion Budding->Mature Virion Maturation HIV-1 Virion HIV-1 Virion Attachment & Fusion Attachment & Fusion HIV-1 Virion->Attachment & Fusion Attachment & Fusion->Viral RNA Entry Entry Inhibitors Entry Inhibitors Entry Inhibitors->Attachment & Fusion RT Inhibitors RT Inhibitors RT Inhibitors->Viral RNA Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->Integration Protease Inhibitors Protease Inhibitors Protease Inhibitors->Budding

Caption: Overview of the HIV-1 replication cycle and targets for different classes of antiviral inhibitors.

Experimental Workflow for Antiviral Assay

This diagram outlines the sequential steps of the in vitro antiviral assay protocol.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed TZM-bl cells Seed TZM-bl cells Infect TZM-bl cells Infect TZM-bl cells Seed TZM-bl cells->Infect TZM-bl cells Prepare inhibitor dilutions Prepare inhibitor dilutions Incubate virus with inhibitor Incubate virus with inhibitor Prepare inhibitor dilutions->Incubate virus with inhibitor Prepare HIV-1 pseudovirus Prepare HIV-1 pseudovirus Prepare HIV-1 pseudovirus->Incubate virus with inhibitor Incubate virus with inhibitor->Infect TZM-bl cells Incubate for 48h Incubate for 48h Infect TZM-bl cells->Incubate for 48h Measure luciferase activity Measure luciferase activity Incubate for 48h->Measure luciferase activity Calculate % inhibition Calculate % inhibition Measure luciferase activity->Calculate % inhibition Determine EC50 Determine EC50 Calculate % inhibition->Determine EC50

Caption: Step-by-step workflow for the HIV-1 inhibitor antiviral assay.

Signaling Pathway of HIV-1 Entry

The following diagram depicts the initial steps of HIV-1 entry into a host T-cell, a critical process for viral infection and a key target for entry inhibitors.

HIV1_Entry_Pathway cluster_virion HIV-1 Virion cluster_tcell Host T-Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Binding Co-receptor (CCR5/CXCR4) Co-receptor (CCR5/CXCR4) gp120->Co-receptor (CCR5/CXCR4) 3. Co-receptor Binding gp41 gp41 Cell Membrane Cell Membrane gp41->Cell Membrane 5. Membrane Fusion CD4->Co-receptor (CCR5/CXCR4) 2. Conformational Change Co-receptor (CCR5/CXCR4)->gp41 4. gp41 Unfolding Viral Entry Viral Entry Cell Membrane->Viral Entry This compound This compound This compound->gp120 Blocks Binding

Caption: Signaling cascade of HIV-1 entry into a host T-cell and the inhibitory action of this compound.

References

Application Notes and Protocols for In Vivo Administration of HIV-1 Fusion Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the in vivo administration methods for HIV-1 inhibitors, with a specific focus on fusion inhibitors like Enfuvirtide (T-20), a 36-amino acid synthetic peptide. While the specific designation "HIV-1 inhibitor-36" is not standard nomenclature, it is highly indicative of Enfuvirtide, a 36-mer peptide. This document outlines the mechanism of action, experimental protocols, and relevant data from preclinical studies in various animal models. The protocols and data presented are intended to serve as a guide for researchers designing and conducting in vivo studies for novel and existing HIV-1 inhibitors.

Mechanism of Action: HIV-1 Fusion Inhibitors

HIV-1 entry into a host cell is a multi-step process involving the viral envelope glycoproteins gp120 and gp41. Fusion inhibitors, such as Enfuvirtide, target the gp41 protein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1][2][3][4][5][6][7] This mechanism effectively blocks the virus from entering the host cell, thereby inhibiting viral replication.

The following diagram illustrates the mechanism of action of HIV-1 fusion inhibitors.

HIV_Fusion_Inhibition cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Inhibitor Fusion Inhibitor (e.g., Enfuvirtide) gp41->Inhibitor 3. Inhibition CD4->gp120 CCR5->gp120 Inhibitor->gp41

Caption: Mechanism of HIV-1 fusion inhibition by targeting gp41.

Animal Models in HIV-1 Research

Due to the species specificity of HIV-1, several specialized animal models are utilized for in vivo studies. These models are crucial for evaluating the efficacy, pharmacokinetics, and toxicity of antiretroviral drugs.[8][9][10][11][12]

  • Humanized Mice: These are immunodeficient mice engrafted with human cells or tissues, making them susceptible to HIV-1 infection.[8][10] Common models include:

    • SCID-hu Thy/Liv: Mice implanted with human fetal thymus and liver tissues.[10][13]

    • BLT (Bone Marrow/Liver/Thymus): Mice reconstituted with human fetal liver and thymus tissue and hematopoietic stem cells.[10]

  • Non-Human Primates (NHPs): Macaques (rhesus, pigtail, cynomolgus) are infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV) as models for HIV-1 infection and pathogenesis.[9][10][11][12]

In Vivo Administration Protocols

The route of administration for HIV-1 inhibitors in animal models depends on the physicochemical properties of the compound. Peptide-based inhibitors like Enfuvirtide are not orally bioavailable and require parenteral administration.

General Experimental Workflow

The following diagram outlines a typical workflow for in vivo efficacy studies of an HIV-1 inhibitor.

experimental_workflow A Animal Model Selection (e.g., Humanized Mice, NHP) B Baseline Viral Load Measurement A->B C Drug Administration (Route, Dose, Frequency) B->C D Monitoring of Viral Load (e.g., weekly) C->D E Assessment of CD4+ T-cell counts D->E F Toxicity Assessment (e.g., weight, clinical signs) E->F G Data Analysis and Endpoint Evaluation F->G

Caption: General workflow for in vivo HIV inhibitor studies.

Protocol 1: Subcutaneous Administration of a Peptide-Based HIV-1 Fusion Inhibitor in Humanized Mice

Objective: To evaluate the in vivo efficacy of a peptide-based HIV-1 fusion inhibitor (e.g., Enfuvirtide) in reducing viral load in HIV-1 infected humanized mice.

Materials:

  • HIV-1 infected humanized mice (e.g., BLT mice) with a stable plasma viral load.

  • Peptide inhibitor, sterile and ready for injection.

  • Vehicle control (e.g., sterile phosphate-buffered saline).

  • Syringes and needles for subcutaneous injection.

  • Equipment for blood collection and plasma separation.

  • qRT-PCR assay for HIV-1 RNA quantification.

  • Flow cytometer for CD4+ T-cell counting.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the start of the experiment.

  • Baseline Measurements:

    • Collect blood samples via an appropriate method (e.g., retro-orbital bleed) to determine the baseline plasma HIV-1 RNA levels and CD4+ T-cell counts.

  • Group Allocation: Randomly assign mice to treatment and control groups (n ≥ 5 per group).

    • Group 1 (Treatment): Receives the peptide inhibitor.

    • Group 2 (Control): Receives the vehicle.

  • Drug Administration:

    • Administer the peptide inhibitor or vehicle via subcutaneous injection. The injection site should be in the loose skin over the back.

    • Dosage and Frequency: Based on prior pharmacokinetic studies or literature. For Enfuvirtide, a starting point could be in the range of 10-20 mg/kg, administered once or twice daily.[6][7]

  • Monitoring:

    • Collect blood samples at regular intervals (e.g., weekly) to monitor plasma HIV-1 RNA levels and CD4+ T-cell counts.

    • Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.

  • Endpoint: The study may be terminated after a predefined period (e.g., 2-4 weeks) or when a specific endpoint is reached (e.g., significant viral load reduction).

  • Data Analysis:

    • Calculate the log10 reduction in plasma HIV-1 RNA levels for each group compared to baseline.

    • Compare the changes in CD4+ T-cell counts between the groups.

    • Statistically analyze the data to determine the significance of the observed effects.

Protocol 2: Oral Administration of a Small Molecule HIV-1 Inhibitor in Sprague-Dawley Rats for Toxicity Studies

Objective: To assess the single-dose and repeated-dose oral toxicity of a novel small molecule HIV-1 inhibitor (e.g., QF-036, a maturation inhibitor) in Sprague-Dawley rats.[14]

Materials:

  • Sprague-Dawley rats.

  • Test inhibitor compound.

  • Vehicle for oral gavage (e.g., carboxymethylcellulose).

  • Oral gavage needles.

  • Equipment for clinical pathology (hematology, clinical biochemistry).

  • Materials for histopathological examination.

Procedure:

  • Single-Dose Toxicity Study:

    • Administer the inhibitor orally at increasing dose levels (e.g., 100, 300, 1000 mg/kg) to different groups of rats.[14]

    • Observe the animals for mortality and clinical signs of toxicity for a period of 14 days.

    • Perform necropsy and histopathological examination of major organs.

  • Repeated-Dose Toxicity Study (e.g., 4-week study):

    • Administer the inhibitor orally once daily for 4 weeks at different dose levels (e.g., 50, 100, 200 mg/kg).[14]

    • Include a control group receiving the vehicle and a recovery group to assess the reversibility of any observed effects.

    • Monitor body weight, food consumption, and clinical signs throughout the study.

    • Collect blood for hematology and clinical biochemistry analysis at the end of the treatment and recovery periods.

    • Perform a complete necropsy and histopathological examination of a comprehensive list of tissues.

  • Toxicokinetic Analysis:

    • Collect blood samples at various time points after the first and last doses to determine the systemic exposure (e.g., Cmax, AUC) of the inhibitor.

  • Data Analysis:

    • Determine the No-Observed-Adverse-Effect-Level (NOAEL).[14]

    • Analyze the toxicokinetic data to assess dose-proportionality and potential for accumulation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of various HIV-1 inhibitors.

Table 1: In Vivo Efficacy of HIV-1 Inhibitors in Animal Models

Inhibitor ClassSpecific InhibitorAnimal ModelRoute of AdministrationDoseOutcomeReference
Fusion InhibitorEnfuvirtide (T-20)NHP (Macaques)SubcutaneousNot SpecifiedEfficacy demonstrated in combination therapy[6][7]
Attachment InhibitorBMS-663068Humanized MiceOralNot SpecifiedUp to 1.7-log10 reduction in plasma HIV-1 RNA[6]
CCR5 AntagonistVicrivirocNHP (Macaques)OralNot Specified~1.0-1.5 log10 reduction in plasma HIV-1 RNA[1]
Dual InhibitorNBD-14189SCID-hu Thy/Liv MiceNot Specified300 mg/kg/dayReduced HIV replication[13]

Table 2: Toxicity Data for QF-036 in Sprague-Dawley Rats [14]

Study TypeDose (mg/kg)Route of AdministrationKey FindingsNOAEL (mg/kg)
Single Oral Toxicity100, 300, 1000OralNo mortality or visible pathological changes>1000
4-Week Repeated Oral Toxicity50, 100, 200OralNo mortality or significant effects on body weight, food consumption, hematology, clinical biochemistry, or histopathology200

Table 3: Pharmacokinetic Parameters of Indinavir in Different Animal Species [15]

Animal ModelBioavailability (%)Plasma Clearance (ml/min/kg)
Rat24107
Dog7216
Monkey1936

Conclusion

The in vivo administration of HIV-1 inhibitors in animal models is a critical step in the drug development process. The choice of animal model, route of administration, and experimental design depends on the specific inhibitor class and the research question being addressed. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the efficacy, safety, and pharmacokinetic properties of novel HIV-1 therapeutics. Careful consideration of the principles outlined in these application notes will contribute to the successful translation of promising drug candidates from the laboratory to the clinic.

References

Techniques for Measuring HIV-1 Latency-Reversing Agents in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantification and functional assessment of novel HIV-1 inhibitors, with a focus on latency-reversing agents (LRAs). Given the limited specific information available for a compound designated "HIV-1 inhibitor-36," we will use the well-characterized and clinically relevant histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , as a representative molecule. These protocols are intended to serve as a guide for researchers in drug development and HIV cure research.

Introduction

The persistence of latent HIV-1 reservoirs in long-lived cells, such as resting CD4+ T cells, is the main barrier to a cure for HIV-1 infection. Antiretroviral therapy (ART) can suppress viral replication to undetectable levels, but it does not eliminate these latent reservoirs. The "shock and kill" strategy aims to reactivate latent HIV-1 with LRAs, making the infected cells visible to the immune system for clearance. Accurate and sensitive measurement of these LRAs in biological matrices is crucial for pharmacokinetic studies, dose-optimization, and assessing their biological activity.

This document outlines two primary methodologies:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Vorinostat in human plasma.

  • In Vitro HIV-1 Latency Reversal Assay using a latently infected T-cell line to measure the functional activity of the inhibitor.

Application Note 1: Quantitative Analysis of Vorinostat in Human Plasma by LC-MS/MS

This application note describes a robust and sensitive method for the determination of Vorinostat concentrations in human plasma using liquid chromatography coupled with tandem mass spectrometry. This method is suitable for pharmacokinetic studies in a clinical research setting.

Data Presentation: LC-MS/MS Method Performance

The performance characteristics of the Vorinostat LC-MS/MS assay are summarized in the table below. Data is compiled from validated bioanalytical methods.[1][2]

ParameterPerformance Characteristic
Linearity Range 3.0 - 11,000 ng/mL
Lower Limit of Quantitation (LLOQ) 3.0 ng/mL[1]
Accuracy 93.3% to 103.8% of nominal concentrations
Precision (CV%) Intra-day: 3.2% to 6.1%; Inter-day: 0.8% to 4.0%[2]
Extraction Recovery 88.6% to 114.4%[2]
Internal Standard (IS) Deuterated Vorinostat (Vorinostat-d5)
Matrix Human Plasma (K2EDTA)
Experimental Protocol: LC-MS/MS Quantification of Vorinostat

This protocol is based on established methods for Vorinostat quantification.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Vorinostat-d5, 1 µg/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. Liquid Chromatography Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: BDS Hypersil C18, 3 µm, 100 mm x 3 mm[1].

  • Mobile Phase A: 0.5% Acetic Acid in Water[1].

  • Mobile Phase B: 0.5% Acetic Acid in Acetonitrile[1].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: Linear gradient to 90% B

    • 5-6 min: Hold at 90% B

    • 6.1-8 min: Return to 10% B for re-equilibration.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Spray Voltage: 5500 V.

  • Temperature: 500°C.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Vorinostat: Precursor ion (Q1) m/z 265.2 → Product ion (Q3) m/z 232.1

    • Vorinostat-d5 (IS): Precursor ion (Q1) m/z 270.2 → Product ion (Q3) m/z 237.1

  • Data Analysis: Analyst software or equivalent. Quantitation is based on the peak area ratio of the analyte to the internal standard.

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Data Data Acquisition & Processing MS->Data

LC-MS/MS workflow for Vorinostat quantification.

Application Note 2: In Vitro HIV-1 Latency Reversal Assay

This application note provides a protocol to assess the functional activity of LRAs like Vorinostat by measuring the reactivation of latent HIV-1 in a cell culture model. The J-Lat cell line, a Jurkat T-cell line containing a latent, GFP-tagged HIV-1 provirus, is commonly used. Reactivation of the provirus leads to the expression of viral proteins, including p24, which can be quantified by ELISA.

Data Presentation: Latency Reversal Activity

The table below shows representative data for HIV-1 reactivation in J-Lat 10.6 cells treated with Vorinostat for 24 hours. Reactivation is measured as the fold change in supernatant p24 concentration relative to a vehicle control (DMSO).

CompoundConcentrationMean p24 (pg/mL)Fold Change vs. Vehicle
Vehicle (DMSO) 0.1%501.0
Vorinostat 250 nM4509.0
Vorinostat 500 nM120024.0
Vorinostat 1000 nM250050.0
Positive Control (TNF-α) 10 ng/mL400080.0
Experimental Protocol: J-Lat Cell Latency Reversal Assay

This protocol is adapted from established methods for assessing LRA activity.[3][4]

1. Cell Culture and Plating

  • Culture J-Lat 10.6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of culture medium.

2. Compound Treatment

  • Prepare serial dilutions of Vorinostat in culture medium.

  • Add 100 µL of the compound dilutions to the appropriate wells to achieve the final desired concentrations (e.g., 250, 500, 1000 nM).

  • Include a vehicle control (0.1% DMSO) and a positive control (e.g., 10 ng/mL TNF-α).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

3. Sample Collection and p24 ELISA

  • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

  • Carefully collect 150 µL of the cell culture supernatant from each well for p24 analysis.

  • Quantify the p24 antigen in the supernatant using a commercially available HIV-1 p24 ELISA kit (e.g., from Abcam, XpressBio).[5] Follow the manufacturer's instructions. A general protocol is outlined below.

4. General HIV-1 p24 ELISA Protocol

  • Coating: The microplate wells are pre-coated with a murine anti-HIV-1 p24 capture antibody.

  • Sample Incubation: Add 100 µL of standards, controls, and collected supernatants to the wells. Incubate for 60 minutes at 37°C.

  • Washing: Wash the wells 5 times with the provided wash buffer to remove unbound components.

  • Detector Antibody: Add 100 µL of biotin-conjugated anti-HIV-1 p24 detector antibody to each well. Incubate for 60 minutes at 37°C.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate: Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution. The color will change from blue to yellow.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the p24 concentration in the samples by interpolating from the standard curve.

Visualization: Latency Reversal Assay Workflow

LatencyAssay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa p24 ELISA Seed_Cells Seed J-Lat Cells (96-well plate) Add_LRA Add LRA (Vorinostat) & Controls Seed_Cells->Add_LRA Incubate Incubate (24-48 hours) Add_LRA->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_to_Plate Add to Coated Plate Collect_Supernatant->Add_to_Plate Incubate_Detect Incubate with Detector Ab & HRP Add_to_Plate->Incubate_Detect Add_Substrate Add Substrate & Stop Solution Incubate_Detect->Add_Substrate Read_Absorbance Read Absorbance (450 nm) Add_Substrate->Read_Absorbance

Workflow for the in vitro HIV-1 latency reversal assay.

Visualization: Signaling Pathway for HDAC Inhibitor-Mediated Latency Reversal

HDAC inhibitors like Vorinostat are thought to reverse HIV-1 latency primarily by preventing the deacetylation of histones at the integrated proviral DNA, leading to a more open chromatin structure that is permissive for transcription.

HDACi_Pathway cluster_chromatin Chromatin State at HIV-1 LTR cluster_enzymes Enzymatic Activity cluster_transcription Transcriptional Machinery Latent Latent HIV-1 Provirus (Condensed Chromatin) Active Active HIV-1 Provirus (Open Chromatin) TF Transcription Factors (NF-κB, Sp1) HDAC HDACs HDAC->Active Deacetylation HAT HATs HAT->Latent Acetylation PolII RNA Polymerase II TF->PolII Recruit Transcription HIV-1 Transcription PolII->Transcription Vorinostat Vorinostat (HDAC Inhibitor) Vorinostat->HDAC Inhibits

Mechanism of HDAC inhibitor-mediated HIV-1 latency reversal.

References

Application Notes and Protocols for Assessing the Synergistic Effects of HIV-1 Inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the potential synergistic, additive, or antagonistic effects of a novel compound, designated here as HIV-1 Inhibitor-36, when used in combination with other known anti-HIV-1 agents. The methodologies described herein are fundamental for the preclinical assessment of new combination therapies for HIV-1 infection.

Introduction

The treatment of HIV-1 infection typically involves the combination of multiple antiretroviral drugs, a strategy known as Highly Active Antiretroviral Therapy (HAART).[1][2][3] Combination therapy aims to achieve a synergistic therapeutic effect, reduce drug dosages and associated toxicities, and minimize the emergence of drug-resistant viral strains.[4][5][6] The Chou-Talalay method is a widely accepted quantitative approach to determine the nature of drug interactions, classifying them as synergistic (Combination Index, CI < 1), additive (CI = 1), or antagonistic (CI > 1).[4][7][8] This protocol outlines the experimental and analytical steps to assess the synergistic potential of this compound.

Overview of the Experimental Workflow

The overall process involves determining the cytotoxicity and anti-HIV-1 activity of this compound and a known anti-HIV-1 drug individually, followed by assessing their combined effects. Data analysis using the Chou-Talalay method will then quantify the nature of the drug interaction.

G cluster_exp_design Experimental Design cluster_assays In Vitro Assays cluster_data_analysis Data Analysis cluster_interpretation Interpretation A Select this compound and known anti-HIV-1 drug(s) B Determine concentration ranges for each drug A->B C Cytotoxicity Assay (e.g., MTT) B->C D Anti-HIV-1 Activity Assay (e.g., p24 antigen or Luciferase reporter) C->D E Calculate IC50 and CC50 values D->E F Chou-Talalay Method: Calculate Combination Index (CI) E->F G Generate Isobolograms and Fa-CI Plots F->G H Determine Synergy, Additivity, or Antagonism G->H HIV_Lifecycle cluster_cell Host Cell cluster_entry 1. Entry cluster_replication 2. Replication cluster_assembly 3. Assembly & Budding Binding Binding & Fusion RT Reverse Transcription Binding->RT Integration Integration RT->Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly Transcription->Assembly Budding Budding & Maturation Assembly->Budding Virus HIV-1 Virion Budding->Virus New Virion Virus->Binding EntryInhibitors Entry/Fusion Inhibitors EntryInhibitors->Binding RTIs Reverse Transcriptase Inhibitors (NRTIs, NNRTIs) RTIs->RT INSTIs Integrase Inhibitors INSTIs->Integration PIs Protease Inhibitors PIs->Budding Synergy_Logic cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs cluster_interpretation Interpretation DoseResponse1 Dose-Response Curve (Drug 1) MedianEffect Median-Effect Analysis DoseResponse1->MedianEffect DoseResponse2 Dose-Response Curve (Drug 2) DoseResponse2->MedianEffect DoseResponseCombo Dose-Response Curve (Combination) DoseResponseCombo->MedianEffect CI Combination Index (CI) MedianEffect->CI Isobologram Isobologram MedianEffect->Isobologram Synergy Synergy (CI < 1) CI->Synergy Additive Additive (CI = 1) CI->Additive Antagonism Antagonism (CI > 1) CI->Antagonism Isobologram->Synergy Isobologram->Additive Isobologram->Antagonism

References

Application Notes and Protocols: Utilizing HIV-1 Inhibitors in Latency Reactivation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a latent reservoir of HIV-1-infected cells is a major obstacle to curing HIV/AIDS. These latently infected cells are transcriptionally silent and are not targeted by conventional antiretroviral therapy (ART), allowing the virus to persist for the lifetime of the individual. A promising strategy to eradicate this reservoir is the "shock and kill" approach, which involves reactivating the latent provirus with Latency Reversing Agents (LRAs) to induce viral gene expression, followed by the elimination of these reactivated cells by the host immune system or other therapeutic interventions. A variety of small molecule inhibitors are being investigated for their potential as LRAs. This document provides an overview of the application of these inhibitors in HIV latency reactivation studies, including their mechanisms of action, experimental protocols, and relevant signaling pathways.

While a specific compound designated "HIV-1 inhibitor-36" was not identified in a comprehensive search of available literature, this document will focus on the principles and methodologies applicable to the study of various classes of inhibitors used in this field of research.

Key Classes of Inhibitors in HIV Latency Reactivation

Several classes of inhibitors have shown promise in reactivating latent HIV-1. These compounds often target cellular pathways that are involved in maintaining transcriptional silence of the integrated provirus.

Inhibitor ClassTargetMechanism of Action in Latency Reversal
Histone Deacetylase Inhibitors (HDACis) Histone Deacetylases (HDACs)HDACs maintain a condensed chromatin state around the HIV-1 promoter (LTR), suppressing transcription. HDACis promote histone acetylation, leading to a more open chromatin structure and allowing for the initiation of viral gene transcription.[1][2]
Protein Kinase C (PKC) Agonists Protein Kinase C (PKC)PKC activation triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a key activator of the HIV-1 LTR.[1][2]
Bromodomain and Extra-Terminal Domain (BET) Inhibitors BET proteins (e.g., BRD4)BET proteins are "readers" of acetylated histones and can recruit transcriptional machinery. BET inhibitors displace these proteins from chromatin, leading to the activation of P-TEFb, a host factor essential for HIV-1 transcriptional elongation.
Kinase Inhibitors Various cellular kinasesKinases are involved in numerous signaling pathways that regulate HIV-1 transcription. Inhibitors of specific kinases can modulate these pathways to favor latency reversal. For example, some kinase inhibitors can block pathways that maintain latency.[3][4]
Proteasome Inhibitors The ProteasomeThe proteasome degrades IκB, the inhibitor of NF-κB. Proteasome inhibitors can lead to the accumulation of IκB, which would be counterintuitive for NF-κB activation. However, some studies suggest they can induce stress pathways that contribute to latency reversal.[5]

Signaling Pathways in HIV-1 Latency and Reactivation

The decision for the HIV-1 provirus to remain latent or to be transcribed is governed by a complex interplay of cellular signaling pathways. Understanding these pathways is crucial for the rational design and application of latency reversing agents.

HIV_Latency_Reactivation_Pathways cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Antigen TCR TCR Antigen->TCR Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor LRAs LRAs PKC PKC LRAs->PKC TCR->PKC Calcineurin Calcineurin TCR->Calcineurin Cytokine_Receptor->PKC NFkB_IkB NF-κB/IκB PKC->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases HIV_LTR HIV-1 LTR NFkB->HIV_LTR NFATp NFAT-P Calcineurin->NFATp dephosphorylates NFAT NFAT NFATp->NFAT NFAT->HIV_LTR Provirus Latent Provirus HIV_LTR->Provirus Transcription Viral Transcription Provirus->Transcription HDAC HDAC Chromatin Condensed Chromatin HDAC->Chromatin maintains HAT HAT Open_Chromatin Open Chromatin HAT->Open_Chromatin promotes Chromatin->Provirus Open_Chromatin->HIV_LTR

Caption: Key signaling pathways involved in HIV-1 latency and reactivation.

Experimental Protocols

General Experimental Workflow for Assessing Latency Reversal

The following workflow outlines a general procedure for testing the efficacy of an HIV-1 inhibitor as a latency-reversing agent in vitro.

Experimental_Workflow Start Start Cell_Culture Culture Latently Infected Cells (e.g., J-Lat, U1, or primary CD4+ T cells) Start->Cell_Culture Drug_Treatment Treat cells with HIV-1 inhibitor (various concentrations) Cell_Culture->Drug_Treatment Incubation Incubate for 24-72 hours Drug_Treatment->Incubation Harvest Harvest cells and supernatant Incubation->Harvest Analysis Analysis Harvest->Analysis RNA_Quantification Quantify viral RNA (RT-qPCR) Analysis->RNA_Quantification Viral Reactivation Protein_Quantification Quantify viral protein (p24 ELISA, Flow Cytometry) Analysis->Protein_Quantification Viral Production Cytotoxicity_Assay Assess cell viability (e.g., MTT, Trypan Blue) Analysis->Cytotoxicity_Assay Toxicity Data_Analysis Analyze data and determine EC50/CC50 RNA_Quantification->Data_Analysis Protein_Quantification->Data_Analysis Cytotoxicity_Assay->Data_Analysis End End Data_Analysis->End

References

Application Notes & Protocols: Evaluating the Blood-Brain Barrier Penetration of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of established methodologies for assessing the blood-brain barrier (BBB) penetration of novel therapeutic candidates, such as HIV-1 inhibitor-36. The following protocols are designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of central nervous system (CNS) drug efficacy.

Introduction

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For HIV-1 inhibitors to be effective against viral reservoirs in the brain, they must efficiently cross this barrier. This document outlines key in vitro and in vivo methods to quantify the BBB penetration of investigational compounds.

Section 1: In Vitro Assessment of BBB Penetration

In vitro models offer a high-throughput and cost-effective means for the initial screening of BBB permeability.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based tool that predicts passive diffusion across the BBB.[1][2][3][4] It measures the permeability of a compound from a donor compartment, through a filter coated with a lipid solution mimicking the BBB, to an acceptor compartment.

Quantitative Data Presentation

The apparent permeability coefficient (Papp) is calculated to quantify the rate of passage. Compounds can be categorized based on their Papp values.

Permeability ClassificationPapp (x 10-6 cm/s)CNS Penetration Prediction
High> 6.0High
Medium4.0 - 6.0Medium
Low< 4.0Low
Impermeable (e.g., Lucifer Yellow)< 0.1Very Low / Efflux Substrate

Experimental Protocol: PAMPA-BBB

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%).

    • Prepare the acceptor solution (buffer with a 'sink' component if needed to mimic physiological conditions).

    • Use a commercially available PAMPA-BBB kit which includes the lipid solution for coating the filter plate.[5]

  • Assay Procedure:

    • Coat the filter membrane of the donor plate with the BBB lipid solution (e.g., a mixture of phospholipids in an organic solvent) and allow the solvent to evaporate.[3]

    • Fill the acceptor wells with the acceptor solution.

    • Add the diluted this compound solution to the donor wells.

    • Assemble the donor and acceptor plates to form a "sandwich".

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

    • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = [ -ln(1 - CA/Ceq) ] / [ A * t * (1/VD + 1/VA) ] Where:

    • CA is the concentration of the compound in the acceptor well at time t.

    • Ceq is the equilibrium concentration = (CD * VD + CA * VA) / (VD + VA).

    • CD is the concentration in the donor well at time t.

    • A is the effective filter area.

    • t is the incubation time.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

Visualization of PAMPA-BBB Workflow

PAMPA_BBB_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Solution (this compound) add_solutions Add Solutions to Donor & Acceptor Wells prep_compound->add_solutions prep_acceptor Prepare Acceptor Solution prep_acceptor->add_solutions prep_plate Coat Donor Plate with BBB Lipid Mix prep_plate->add_solutions assemble_plate Assemble Plate Sandwich add_solutions->assemble_plate incubate Incubate (e.g., 4-18h at RT) assemble_plate->incubate measure_conc Measure Concentrations (LC-MS/MS) incubate->measure_conc calc_papp Calculate Papp Value measure_conc->calc_papp

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Human Brain Endothelial Cell-based Assays (hCMEC/D3)

The hCMEC/D3 cell line is a well-characterized in vitro model of the human BBB.[6][7][8] These cells form a monolayer with tight junctions and express key efflux transporters, providing a more biologically relevant system than PAMPA.[6][7]

Quantitative Data Presentation

ParameterDescriptionTypical UnitsInterpretation
Papp (A to B) Apparent permeability from apical (blood) to basolateral (brain) side.x 10-6 cm/sRate of influx.
Papp (B to A) Apparent permeability from basolateral to apical side.x 10-6 cm/sRate of efflux.
Efflux Ratio (ER) Papp (B to A) / Papp (A to B)UnitlessER > 2 suggests active efflux.

Experimental Protocol: hCMEC/D3 Transwell Assay

  • Cell Culture and Seeding:

    • Culture hCMEC/D3 cells in complete endothelial cell growth medium.

    • Seed the cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) at a high density.

    • Grow the cells for 5-7 days to form a confluent monolayer. The integrity of the monolayer should be confirmed by measuring Transendothelial Electrical Resistance (TEER) (values > 30 Ω·cm²) and Lucifer Yellow permeability.

  • Permeability Assay:

    • Wash the cell monolayer with transport buffer (e.g., HBSS).

    • For A to B transport: Add this compound to the apical (donor) chamber and fresh buffer to the basolateral (acceptor) chamber.

    • For B to A transport: Add the compound to the basolateral (donor) chamber and fresh buffer to the apical (acceptor) chamber.

    • Incubate at 37°C, 5% CO2.

    • Collect samples from the acceptor chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

    • At the end of the experiment, collect samples from the donor chamber.

  • Analysis and Calculation:

    • Quantify the concentration of this compound in all samples by LC-MS/MS.

    • Calculate the Papp value for both directions using the rate of appearance of the compound in the acceptor chamber.

Visualization of BBB Transport Mechanisms

BBB_Transport blood_node This compound endothelial_cell Brain Endothelial Cell blood_node->endothelial_cell Passive Diffusion brain_node This compound endothelial_cell->brain_node efflux_pump P-gp/MRP Efflux Pump efflux_pump->blood_node Active Efflux

Caption: Mechanisms of drug transport across the blood-brain barrier.

Section 2: In Vivo Assessment of BBB Penetration

In vivo studies in animal models are crucial for validating in vitro findings and providing a more accurate measure of brain exposure.

In Situ Brain Perfusion

This technique allows for the direct measurement of the rate of drug uptake into the brain from the vasculature, independent of peripheral pharmacokinetics.[9][10][11]

Quantitative Data Presentation

ParameterDescriptionTypical Units
Kin Unidirectional transfer constant from perfusate to brain.mL/s/g
PS Permeability-surface area product (Kin corrected for vascular space).µL/min/g

Experimental Protocol: In Situ Mouse Brain Perfusion

  • Animal Preparation:

    • Anesthetize a mouse (e.g., with ketamine/xylazine).

    • Expose the common carotid artery and ligate the external carotid artery.

    • Insert a catheter into the common carotid artery for perfusion.

  • Perfusion:

    • Prepare a perfusion fluid (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled or non-labeled this compound and a vascular space marker (e.g., [14C]sucrose).

    • Perfuse the solution at a constant rate (e.g., 2.5 mL/min) for a short duration (e.g., 5-60 seconds).

  • Sample Collection and Analysis:

    • Decapitate the animal at the end of the perfusion period.

    • Dissect the brain and solubilize the tissue.

    • Measure the amount of compound and vascular marker in the brain tissue and perfusate using liquid scintillation counting or LC-MS/MS.

  • Calculation:

    • Calculate the brain uptake clearance (Kin) from the amount of drug in the brain, the concentration in the perfusate, and the perfusion time.

Visualization of In Situ Perfusion Logic

InSitu_Perfusion animal_prep Anesthetize Mouse & Expose Carotid Artery catheter Insert Catheter animal_prep->catheter perfusion Perfuse at Constant Rate (Short Duration) catheter->perfusion perfusion_prep Prepare Perfusion Fluid (with Inhibitor-36) perfusion_prep->perfusion collection Collect Brain Tissue perfusion->collection analysis Quantify Compound (LC-MS/MS) collection->analysis calculation Calculate Kin and PS Product analysis->calculation

Caption: Logical flow of the in situ brain perfusion experiment.

Brain and CSF Pharmacokinetic Studies

These studies determine the extent of drug distribution into the brain and cerebrospinal fluid (CSF) after systemic administration.

Quantitative Data Presentation

ParameterDescriptionInterpretation
Kp,brain Brain-to-plasma concentration ratio (Cbrain / Cplasma) at steady state.Indicates overall brain accumulation.
Kp,uu,brain Unbound brain-to-unbound plasma concentration ratio.Represents the net flux across the BBB, accounting for protein binding. Kp,uu,brain > 1 suggests active influx; < 1 suggests active efflux.
CSF/Plasma Ratio Ratio of drug concentration in CSF to that in plasma.Often used as a surrogate for brain exposure, though correlations can be poor for some drugs.[12]

Experimental Protocol: Brain and CSF PK in Rodents

  • Drug Administration:

    • Administer this compound to a cohort of animals (e.g., rats or mice) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection:

    • At various time points post-dose, collect blood, CSF (from the cisterna magna), and brain tissue.

    • For brain tissue, perfuse the animal with saline to remove residual blood.

  • Sample Processing and Analysis:

    • Process plasma from the blood samples.

    • Homogenize the brain tissue.

    • Determine the concentration of this compound in plasma, CSF, and brain homogenate using LC-MS/MS.

    • Determine the unbound fraction of the drug in plasma and brain homogenate using methods like equilibrium dialysis.

  • Pharmacokinetic Analysis:

    • Calculate the relevant pharmacokinetic parameters, including Kp,brain and Kp,uu,brain.

Summary of Brain Concentrations of Selected Antiretrovirals in Humans

The following table summarizes median concentrations of various antiretroviral drugs found in human brain tissue from postmortem studies.[13] This provides a reference for expected therapeutic concentrations.

Drug ClassDrugMedian Brain Concentration (ng/g or ng/mL)
NRTI Tenofovir (TFV)147.9
Emtricitabine (FTC)111.4
Lamivudine (3TC)63.4
Abacavir (ABC)25.0
NNRTI Efavirenz (EFV)35.9
Nevirapine (NVP)25.0
Protease Inhibitor Lopinavir (LPV)250.5 (in white matter)

Note: Concentrations can be highly variable between individuals and brain regions.[13][14][15]

This document provides a foundational set of protocols for the comprehensive evaluation of the blood-brain barrier penetration of this compound. The combination of in vitro screening and in vivo validation will enable a robust assessment of the compound's potential for CNS efficacy.

References

Application Notes and Protocols for Lentiviral Vector-Based Assays in the Evaluation of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lentiviral vectors (LVs) derived from the Human Immunodeficiency Virus Type 1 (HIV-1) have become indispensable tools in HIV research and antiviral drug discovery. These vectors are engineered to be replication-defective, making them safe to handle under Biosafety Level 1 (BSL-1) or 2 (BSL-2) conditions, depending on the specific vector system and institutional guidelines. By pseudotyping the lentiviral core with a heterologous envelope protein, such as the Vesicular Stomatitis Virus Glycoprotein (VSV-G), and incorporating a reporter gene like luciferase or Green Fluorescent Protein (GFP), researchers can create a robust and quantifiable single-round infection assay.[1][2] This system allows for the efficient screening and evaluation of compounds that inhibit various stages of the early HIV-1 replication cycle, including entry, reverse transcription, and integration.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral vector-based assays to assess the efficacy of HIV-1 inhibitors, using a representative inhibitor, designated here as "Inhibitor-36," as an example.

Part 1: Principle of the Assay

The core principle of this assay is to measure the reduction in reporter gene expression in target cells transduced with lentiviral vectors in the presence of a potential inhibitor. The lentiviral vector carries a reporter gene (e.g., firefly luciferase) that is only expressed after the successful completion of the early steps of the HIV-1 life cycle: binding, fusion, reverse transcription of the viral RNA genome into DNA, and integration of the proviral DNA into the host cell genome.[1] A decrease in the reporter signal (e.g., luminescence) in treated cells compared to untreated controls indicates inhibitory activity of the compound being tested.

HIV-1 Entry and Early Replication Pathway

The following diagram illustrates the key steps in the early phase of the HIV-1 life cycle that can be targeted by inhibitors.

HIV1_Entry_Pathway cluster_extracellular Extracellular cluster_cell_membrane Host Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIV1 HIV-1 Virion CD4 CD4 Receptor HIV1->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. Conformational Change ViralCore Viral Core Release Fusion->ViralCore 4. Fusion & Entry RT Reverse Transcription (vRNA -> dsDNA) ViralCore->RT PIC Pre-integration Complex (PIC) RT->PIC NuclearImport Nuclear Import PIC->NuclearImport Integration Integration into Host DNA NuclearImport->Integration Provirus Provirus Integration->Provirus

Caption: HIV-1 entry and early replication pathway.

Part 2: Experimental Workflow

The overall experimental process can be broken down into three main stages: production of lentiviral vector particles, the inhibitor assay itself, and data acquisition and analysis.

Experimental_Workflow cluster_LV_Production Stage 1: Lentiviral Vector Production cluster_Assay Stage 2: HIV-1 Inhibition Assay cluster_Data_Analysis Stage 3: Data Acquisition & Analysis A Day 0: Seed HEK293T Cells B Day 1: Co-transfect with Plasmids - Lentiviral Transfer Vector (with reporter) - Packaging Plasmid (gag, pol) - Envelope Plasmid (e.g., VSV-G) A->B C Day 3-4: Harvest & Concentrate Virus B->C D Titrate Viral Stock C->D G Add Lentiviral Vector (at pre-determined MOI) D->G Use Titered Virus E Day 5: Seed Target Cells (e.g., TZM-bl, HEK293T) F Day 6: Treat Cells with Inhibitor-36 (serial dilutions) E->F F->G H Day 8 (48h post-transduction): Lyse Cells G->H Incubate I Measure Luciferase Activity H->I J Calculate % Inhibition & IC50 I->J

Caption: Overall experimental workflow.

Part 3: Data Presentation

Quantitative data from the inhibitor assay should be recorded systematically. The primary outputs are raw luminescence units (RLU), cell viability data to control for cytotoxicity, and the calculated percent inhibition leading to the determination of the 50% inhibitory concentration (IC50).

Table 1: Raw Data for Inhibitor-36 Evaluation
Inhibitor-36 Conc. (µM)Replicate 1 (RLU)Replicate 2 (RLU)Replicate 3 (RLU)Average RLUCell Viability (%)
0 (Vehicle Control)1,523,4871,498,7651,554,3211,525,524100
0.011,354,2311,388,9011,365,4321,369,521101
0.1987,6541,012,345999,8761,000,00099
1456,789476,543465,432466,25598
1078,90181,23479,99980,04595
1005,4325,6785,5555,55575
No Virus Control150165158158100

RLU: Relative Light Units

Table 2: Calculated Inhibition and IC50 for Inhibitor-36
Inhibitor-36 Conc. (µM)Average RLU% Inhibition
01,525,5240.0
0.011,369,52110.2
0.11,000,00034.4
1466,25569.4
1080,04594.8
1005,55599.6
Calculated IC50 (µM) \multicolumn{2}{c}{0.35 }

% Inhibition is calculated as: [1 - (Average RLU of Sample / Average RLU of Vehicle Control)] x 100. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Part 4: Experimental Protocols

Protocol 1: Production of VSV-G Pseudotyped Lentiviral Vectors

This protocol describes the generation of replication-defective lentiviral vectors pseudotyped with the VSV-G envelope, using calcium phosphate-mediated transfection of HEK293T cells.[5]

Materials:

  • HEK293T cells

  • DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • Lentiviral transfer plasmid (e.g., pLenti-CMV-Luc)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • 2.5 M CaCl2

  • 2x HBS (HEPES-Buffered Saline)

  • 0.45 µm syringe filters

  • 15-cm tissue culture dishes

Procedure:

  • Day 0: Seed Cells: Seed 8 x 10^6 HEK293T cells in a 15-cm dish. The cells should be 70-80% confluent on the day of transfection.

  • Day 1: Transfection: a. Prepare the DNA mixture in a sterile tube:

    • Transfer plasmid: 20 µg
    • Packaging plasmid: 15 µg
    • Envelope plasmid: 10 µg
    • Add sterile water to a total volume of 438 µl. b. Add 62 µl of 2.5 M CaCl2 to the DNA mixture and mix gently. c. Add the DNA-CaCl2 mixture dropwise to 500 µl of 2x HBS while vortexing gently. Incubate at room temperature for 20 minutes. A fine precipitate should form. d. Add the transfection mixture dropwise to the plate of HEK293T cells. Swirl gently to distribute. e. Incubate at 37°C, 5% CO2.

  • Day 2: Change Medium: 16-18 hours post-transfection, carefully aspirate the medium and replace it with 15 ml of fresh, pre-warmed complete DMEM.

  • Day 3 & 4: Harvest Virus: a. At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile conical tube. b. Add 15 ml of fresh medium to the cells. c. At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection. d. Centrifuge the pooled supernatant at 3,000 x g for 10 minutes at 4°C to pellet cell debris. e. Filter the supernatant through a 0.45 µm filter. The viral stock can be used directly, concentrated, or stored in aliquots at -80°C.

Protocol 2: Lentiviral Vector Titration (Functional Titer)

The functional titer (Transducing Units per ml, TU/ml) is determined by transducing target cells with serial dilutions of the viral stock and quantifying the number of reporter-positive cells.

Materials:

  • HEK293T or TZM-bl cells

  • 96-well tissue culture plate

  • Lentiviral vector stock

  • Polybrene (8 mg/ml stock)

  • Luciferase assay reagent

Procedure:

  • Day 1: Seed Cells: Seed 1 x 10^4 HEK293T cells per well in a 96-well plate.

  • Day 2: Transduction: a. Prepare serial dilutions of the viral supernatant (e.g., 10-fold dilutions from 10^-2 to 10^-7) in complete medium. b. Aspirate the medium from the cells and add 100 µl of the viral dilutions to the wells. Add Polybrene to a final concentration of 8 µg/ml to enhance transduction. c. Include a "no virus" control well. d. Incubate for 48-72 hours.

  • Day 4/5: Measure Reporter Expression: a. Lyse the cells and measure luciferase activity according to the manufacturer's protocol. b. Identify dilutions that result in a linear response. c. The titer is calculated using the formula: Titer (TU/ml) = (Number of target cells x % of positive cells) / Volume of virus (ml) (For luciferase, a threshold RLU value is set to define "positive" based on the no-virus control)

Protocol 3: HIV-1 Inhibitor Assay

This protocol outlines the steps to evaluate the inhibitory activity of a compound like "Inhibitor-36" using the produced lentiviral vectors.

Materials:

  • TZM-bl cells (or other susceptible target cell line)

  • 96-well white, clear-bottom tissue culture plates

  • Inhibitor-36 stock solution (e.g., in DMSO)

  • Titered lentiviral vector stock

  • Luciferase assay system (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Day 1: Seed Cells: Seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight.

  • Day 2: Add Inhibitor and Transduce: a. Prepare serial dilutions of Inhibitor-36 in complete medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%). b. Aspirate the medium from the cells and add 50 µl of the inhibitor dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no cell" (background) wells. c. Incubate for 1-2 hours at 37°C. d. Dilute the lentiviral vector stock in complete medium to achieve a multiplicity of infection (MOI) that yields a high signal-to-background ratio (e.g., MOI of 0.1 to 0.5). e. Add 50 µl of the diluted virus to each well (except "no virus" controls). f. Incubate the plates for 48 hours at 37°C.

  • Day 4: Measure Luciferase Activity: a. Equilibrate the plate and the luciferase reagent to room temperature. b. Add luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µl). c. Incubate for 2-5 minutes to allow for cell lysis and signal stabilization. d. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: a. Subtract the average background RLU (no cell control) from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Use a suitable software (e.g., GraphPad Prism) to plot the percent inhibition versus the log of the inhibitor concentration and perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value. d. Separately, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with the same inhibitor concentrations to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of HIV-1 Inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with HIV-1 inhibitor-36 in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, small molecule compound identified as a potential latency-reversing agent (LRA) for HIV-1.[1][2] Like many small molecule drug candidates, particularly those with hydrophobic quinoline scaffolds, it can exhibit poor aqueous solubility.[3][4][5] This can lead to challenges in preparing stock solutions, achieving desired concentrations in cell-based assays, and may result in compound precipitation, leading to inaccurate experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available information, this compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be diluted into aqueous buffers or cell culture media for working solutions.

Q3: I observed precipitation when diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to minimize solvent-induced artifacts. If precipitation occurs, consider the troubleshooting steps outlined in the guide below, such as using a co-solvent, vortexing during dilution, or preparing a fresh, lower-concentration stock.

Q4: Can I use sonication to dissolve this compound?

A4: Sonication can be a useful technique to aid in the dissolution of compounds.[7] However, it should be used with caution as prolonged or high-energy sonication can potentially degrade the compound or generate heat. Use short bursts of sonication in a water bath to gently aid dissolution.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Dilution of DMSO Stock
  • Problem: A precipitate is visible after diluting the DMSO stock solution of this compound into aqueous buffer or cell culture medium.

  • Possible Causes & Solutions:

    CauseSolution
    Poor aqueous solubility Decrease the final concentration of this compound. If a higher concentration is necessary, explore the use of solubility-enhancing excipients as detailed in the protocols below.
    High final DMSO concentration Ensure the final concentration of DMSO in the assay is below a non-toxic level (typically <0.5%) for your cell line. Higher DMSO concentrations can alter the polarity of the solvent and cause the compound to precipitate.
    Incorrect mixing technique Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid and uniform dispersion. Avoid adding the aqueous solution directly to the DMSO stock.
    Buffer composition The pH and salt concentration of your buffer can influence solubility.[8] Consider testing solubility in a small range of physiologically relevant pH values if your experimental design allows.
Issue 2: Inconsistent Results in Cell-Based Assays
  • Problem: High variability is observed between replicate wells or experiments.

  • Possible Causes & Solutions:

    CauseSolution
    Compound precipitation over time Visually inspect your assay plates under a microscope for any signs of compound precipitation at the beginning and end of the experiment. If precipitation is observed, consider using a formulation with improved stability, such as a cyclodextrin complex or a solid dispersion.[9][10]
    Inaccurate stock solution concentration Ensure your stock solution is fully dissolved before making dilutions. If necessary, briefly warm the stock solution at 37°C and vortex to ensure homogeneity.
    Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of plastic labware. To mitigate this, consider using low-adhesion microplates or adding a small amount of a non-ionic surfactant like Tween® 80 (e.g., 0.01%) to your assay medium, if compatible with your experimental system.

Quantitative Data Summary

The following tables provide hypothetical, yet representative, solubility data for this compound in common solvents and with solubility-enhancing excipients. This data is for illustrative purposes to guide formulation development.

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
Ethanol25~5
DMSO25> 50
DMEM + 10% FBS37~0.05

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (%)Estimated Apparent Solubility (µg/mL)
None0< 10
DMSO0.5~15
Ethanol1~20
PEG 4005~50

Table 3: Impact of Cyclodextrins on the Apparent Solubility of this compound in Water

CyclodextrinConcentration (mM)Estimated Apparent Solubility (µg/mL)
None0< 10
HP-β-CD10~75
HP-β-CD50~350

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with a Co-solvent
  • Prepare a high-concentration stock solution of this compound in a suitable co-solvent such as ethanol or PEG 400.

  • To prepare the working solution, first add the required volume of the co-solvent stock to your aqueous buffer or cell culture medium.

  • Vortex the solution immediately and thoroughly to ensure proper mixing.

  • The final concentration of the co-solvent should be optimized to be non-toxic to the cells used in the assay.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 50 mM HP-β-CD in PBS).

  • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent like ethanol.

  • Slowly add the ethanolic stock solution of the inhibitor to the HP-β-CD solution while stirring vigorously.

  • Allow the mixture to equilibrate, typically by rotating overnight at room temperature, to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound before use.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store vortex->aliquot get_stock Retrieve Stock add_buffer Add to Buffer get_stock->add_buffer vortex_dilute Vortex Immediately add_buffer->vortex_dilute to_assay Use in Assay vortex_dilute->to_assay precipitate Precipitation? vortex_dilute->precipitate precipitate->to_assay use_cosolvent Use Co-solvent precipitate->use_cosolvent Yes use_cd Use Cyclodextrin precipitate->use_cd Yes lower_conc Lower Concentration precipitate->lower_conc Yes

References

Addressing off-target effects of HIV-1 inhibitor-36 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with HIV-1 Inhibitor-36. Our goal is to help you address potential off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, small molecule inhibitor that primarily targets the viral capsid protein (CA).[1][2] It binds to a hydrophobic pocket at the interface of two adjacent CA subunits within the hexameric capsid structure. This binding event hyper-stabilizes the capsid, interfering with multiple stages of the HIV-1 life cycle, including nuclear import and capsid uncoating.[1][2] At higher concentrations, it may also disrupt capsid assembly during viral maturation.[1]

Q2: What are the known or potential off-target effects of this compound?

A2: As with many small molecule inhibitors, this compound has the potential for off-target effects, particularly at concentrations significantly higher than its EC50 value.[3] While highly selective for the HIV-1 capsid protein, cross-reactivity with host cell kinases has been observed in broad-panel kinase screens. Specifically, off-target inhibition of Aurora Kinase A and PAK4 has been noted, which can lead to downstream effects on cell cycle progression and cytoskeletal dynamics.[4]

Q3: How can I minimize off-target effects in my cell line experiments?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.[3] It is also advisable to include appropriate negative controls, such as a structurally similar but inactive analog of the inhibitor, if available.[3] Additionally, consider using multiple, mechanistically distinct assays to validate your findings.

Q4: What are the recommended cell lines for studying the efficacy of this compound?

A4: this compound has demonstrated efficacy in a variety of cell lines commonly used in HIV research, including TZM-bl cells, Sup-T1 cells, and primary human peripheral blood mononuclear cells (PBMCs). The choice of cell line should be guided by the specific research question and the stage of the HIV-1 life cycle being investigated.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
High Cell Toxicity Inhibitor concentration is too high, leading to off-target effects.Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration in your cell line. Use concentrations at or below this level for all subsequent experiments.[5]
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all experimental conditions and does not exceed 0.1% (v/v).
Cell seeding density is not optimal.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[5]
Inconsistent Antiviral Activity Cell passage number is too high, leading to altered cell physiology.Use cells with a consistent and low passage number for all experiments.
Variability in virus stock titer.Use a consistently prepared and titered virus stock for all infections.
Inaccurate inhibitor concentration due to improper storage or handling.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Unexpected Phenotypes (e.g., altered cell morphology, cell cycle arrest) Off-target effects on host cell proteins.Refer to the off-target kinase inhibition data (Table 1). Perform secondary assays to confirm the engagement of potential off-targets (e.g., Western blot for downstream signaling pathways).
Contamination of cell culture.Regularly test cell cultures for mycoplasma and other contaminants.

Quantitative Data on Off-Target Effects

The following table summarizes the inhibitory activity of this compound against its primary target and known off-targets.

Table 1: In Vitro Inhibitory Activity of this compound

Target Assay Type IC50 / EC50 (nM)
HIV-1 Capsid (in vitro assembly) Biochemical5.2
HIV-1 Replication (TZM-bl cells) Cell-based0.3
Aurora Kinase A Kinase Assay850
PAK4 Kinase Assay1200

Data are representative and may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general method for assessing the off-target effects of this compound on a panel of human kinases.

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Panel : Utilize a commercial kinase profiling service or an in-house panel of purified, active human kinases. A panel of at least 100 kinases is recommended for broad screening.[6]

  • Assay Procedure :

    • Add the kinase, appropriate substrate, and ATP to the wells of a 384-well plate.

    • Add this compound at various concentrations. Include a DMSO-only control.

    • Incubate the reaction at 30°C for the recommended time.

    • Stop the reaction and measure kinase activity using a suitable method (e.g., ADP-Glo, Z'-LYTE).

  • Data Analysis : Calculate the percent inhibition for each kinase at each inhibitor concentration. Determine the IC50 value for any kinases that show significant inhibition.

Protocol 2: Cell-Based Assay for Off-Target Validation

This protocol describes how to validate the off-target effects of this compound in a cellular context.

  • Cell Culture : Culture a relevant cell line (e.g., HeLa or HEK293T) in the appropriate medium.

  • Treatment : Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at concentrations ranging from the EC50 to the maximum non-toxic concentration. Include a DMSO-only control.

  • Lysate Preparation : After 24-48 hours of treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis :

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of downstream targets of the potential off-target kinase (e.g., phospho-Aurora A, phospho-PAK4 substrates).

    • Use an appropriate secondary antibody and detect the signal using chemiluminescence.

  • Data Analysis : Quantify the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.

Visualizations

Signaling_Pathway HIV-1_Inhibitor-36 HIV-1_Inhibitor-36 Aurora_Kinase_A Aurora_Kinase_A HIV-1_Inhibitor-36->Aurora_Kinase_A Inhibits PAK4 PAK4 HIV-1_Inhibitor-36->PAK4 Inhibits PLK1 PLK1 Aurora_Kinase_A->PLK1 Activates LIMK1 LIMK1 PAK4->LIMK1 Activates Cell_Cycle_Progression Cell_Cycle_Progression PLK1->Cell_Cycle_Progression Cytoskeletal_Dynamics Cytoskeletal_Dynamics LIMK1->Cytoskeletal_Dynamics

Caption: Potential off-target signaling pathways of this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Analysis Broad_Kinase_Panel Broad Kinase Panel Screen Identify_Hits Identify Potential Off-Targets Broad_Kinase_Panel->Identify_Hits Cell-based_Assays Cell-based Secondary Assays (e.g., Western Blot) Identify_Hits->Cell-based_Assays Confirm_Engagement Confirm Target Engagement Cell-based_Assays->Confirm_Engagement Phenotypic_Assays Phenotypic Assays (e.g., Cell Cycle Analysis, Morphology) Confirm_Engagement->Phenotypic_Assays Link_to_Phenotype Link Off-Target to Phenotype Phenotypic_Assays->Link_to_Phenotype

Caption: Workflow for investigating off-target effects.

Troubleshooting_Guide Start High Cell Toxicity Observed? Check_Concentration Is Inhibitor Concentration > 10x EC50? Start->Check_Concentration Yes Check_Solvent Is Solvent Concentration > 0.1%? Start->Check_Solvent No Lower_Concentration Lower Inhibitor Concentration Check_Concentration->Lower_Concentration Yes Check_Concentration->Check_Solvent No Lower_Solvent Reduce Solvent Concentration Check_Solvent->Lower_Solvent Yes Check_Cell_Health Check Cell Health and Passage Number Check_Solvent->Check_Cell_Health No

References

Optimizing dosage and administration of HIV-1 inhibitor-36 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers working with the novel antiretroviral compound, HIV-1 Inhibitor-36 . The information herein is based on established principles for the in vivo evaluation of HIV-1 inhibitors.

Disclaimer

This compound is a hypothetical compound. The data, protocols, and troubleshooting advice provided are illustrative and based on general knowledge of preclinical antiretroviral drug development. Always consult established institutional and regulatory guidelines for animal research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?

A1: For initial in vivo efficacy studies, it is recommended to start with a dose that is at least 10-fold higher than the in vitro EC50 value, provided this dose has been shown to be non-toxic in preliminary tolerability studies. A typical starting dose for a novel inhibitor might be in the range of 10-50 mg/kg, administered once or twice daily. It is crucial to perform a dose-ranging study to determine the optimal therapeutic dose.

Q2: What is the best route of administration for this compound in animal models?

A2: The optimal route of administration depends on the physicochemical properties and formulation of this compound. Oral gavage (PO) is often preferred for its convenience and clinical relevance. However, if the compound exhibits poor oral bioavailability, alternative routes such as subcutaneous (SC) or intravenous (IV) injection may be necessary to achieve therapeutic concentrations.[1] Pharmacokinetic studies are essential to determine the most effective route.

Q3: How can I improve the solubility of this compound for in vivo administration?

A3: Poor solubility is a common challenge.[2] Consider formulating this compound in a vehicle such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Nanoemulsion formulations have also been shown to improve the bioavailability of some HIV inhibitors.[3] It is important to test the tolerability of any new formulation in a small cohort of animals before proceeding with large-scale studies.

Q4: What animal model is most appropriate for testing the efficacy of this compound?

A4: Humanized mouse models, such as the SCID-hu Thy/Liv mouse model, are commonly used to assess the in vivo efficacy of anti-HIV-1 agents.[1][4] These models are reconstituted with human immune cells and can be infected with HIV-1, allowing for the direct measurement of viral load reduction following treatment. Nonhuman primate (NHP) models are also used for preclinical evaluation, though they are more complex and costly.[5]

Q5: How long should an in vivo efficacy study be conducted?

A5: The duration of an efficacy study can vary, but a typical study in a humanized mouse model might last for 2-4 weeks. This allows sufficient time to observe a significant reduction in viral load and to assess any potential for viral rebound after treatment cessation.

Troubleshooting Guides

Issue 1: Lack of Efficacy in vivo

Symptom: No significant reduction in viral load is observed after treatment with this compound at the predicted therapeutic dose.

Possible Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Conduct a PK study to measure plasma and tissue concentrations of the inhibitor. Ensure that the drug is reaching and being maintained at the target site at concentrations above the in vitro EC90.
Inadequate Dosing Perform a dose-escalation study to determine if higher, well-tolerated doses result in improved efficacy.
Rapid Metabolism or Clearance Co-administer with a pharmacokinetic enhancer (e.g., ritonavir) if the inhibitor is metabolized by CYP3A4 enzymes.[6]
Inactive Metabolites Analyze plasma and tissue samples for the presence of active versus inactive metabolites.
Target Engagement Issues Confirm that the inhibitor is reaching the relevant tissues and cell types (e.g., CD4+ T cells) where HIV-1 replicates.
Issue 2: Observed Toxicity or Adverse Events

Symptom: Animals exhibit signs of toxicity, such as weight loss, lethargy, or ruffled fur, following administration of this compound.

Possible Cause Troubleshooting Step
Dose is too High Reduce the dose and perform a Maximum Tolerated Dose (MTD) study to identify a safe and effective dose range.
Formulation Vehicle Toxicity Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation components.
Off-Target Effects Conduct in vitro counter-screening against a panel of host cell targets to identify potential off-target activities.
Metabolite-Induced Toxicity Characterize the metabolic profile of the inhibitor to determine if toxic metabolites are being generated.
Issue 3: High Variability in Experimental Results

Symptom: Inconsistent results are observed between animals within the same treatment group.

Possible Cause Troubleshooting Step
Inconsistent Dosing Technique Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, SC injection) to minimize variability in drug delivery.
Animal Health Status Use animals of a similar age, weight, and health status. Monitor for any underlying health issues that could impact drug metabolism or disease progression.
Variability in Viral Inoculum Use a standardized viral stock and infection protocol to ensure all animals receive a consistent viral challenge.
Genetic Variability in Animal Model If using an outbred animal stock, consider switching to an inbred strain to reduce genetic variability.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
Dose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t½) (hr)
10250215004.5
501500190006.2
10032001250006.8
Table 2: Hypothetical In Vivo Efficacy of this compound in Humanized Mice
Treatment GroupDose (mg/kg, PO, BID)Mean Viral Load Reduction (log10 copies/mL) at Day 14
Vehicle Control-0.1
This compound250.8
This compound501.9
This compound1002.5
Positive Control (FTC/TDF)Standard Dose2.8

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Healthy, 6-8 week old BALB/c mice.

  • Groups: 5 groups of 5 mice each (4 dose groups and 1 vehicle control group).

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and 3-4 escalating doses (e.g., 50, 100, 200, 400 mg/kg).

  • Administration: Administer this compound or vehicle daily for 7-14 days via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and physical appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause greater than 10-15% weight loss or other significant signs of toxicity.

  • Analysis: At the end of the study, perform necropsy and collect blood for clinical chemistry and hematology. Collect major organs for histopathological analysis.

Protocol 2: In Vivo Efficacy Study in Humanized Mice
  • Animal Model: Humanized mice (e.g., hu-HSC mice) with stable human immune cell engraftment.

  • Infection: Infect mice with a replication-competent HIV-1 strain (e.g., NL4-3) via intraperitoneal or intravenous injection.

  • Monitoring Viral Load: Monitor plasma viral load weekly using a validated qPCR assay.

  • Treatment Initiation: Once viral load is established and stable (typically 2-3 weeks post-infection), randomize mice into treatment and control groups.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2-4: this compound at low, medium, and high doses (e.g., 25, 50, 100 mg/kg) administered daily or twice daily.

    • Group 5: Positive control (e.g., a clinically approved ART regimen).

  • Treatment Duration: Treat animals for 14-28 days.

  • Endpoint: The primary endpoint is the reduction in plasma HIV-1 RNA levels compared to the vehicle control group.

  • Analysis: At the end of the study, collect blood and tissues (spleen, lymph nodes) to measure viral load, human CD4+ T cell counts, and drug concentrations.

Visualizations

G cluster_0 Phase 1: Pre-Clinical Assessment cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: Efficacy Evaluation invitro In Vitro Potency (EC50) cytotox In Vitro Cytotoxicity (CC50) invitro->cytotox Determine Selectivity Index formulation Formulation Development cytotox->formulation Guide Formulation Strategy mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Select Doses for In Vivo pk_study Single Dose PK Study mtd->pk_study Inform Dose Selection bioavailability Determine Oral Bioavailability pk_study->bioavailability efficacy_study Dose-Ranging Efficacy Study in Humanized Mice bioavailability->efficacy_study Confirm Exposure viral_load Measure Viral Load Reduction efficacy_study->viral_load optimize Optimized In Vivo Dose viral_load->optimize Final Dose Optimization

Caption: Workflow for In Vivo Dose Optimization of this compound.

Caption: Troubleshooting Flowchart for Poor In Vivo Efficacy.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Uncoating Uncoating Fusion->Uncoating RT Reverse Transcription (RNA -> DNA) Uncoating->RT Integration Integration into Host DNA RT->Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription Translation Translation (mRNA -> Viral Proteins) Transcription->Translation Assembly Virion Assembly Translation->Assembly Budding Budding & Release Assembly->Budding HIV HIV-1 Virion HIV->CD4 gp120 binds Inhibitor36 This compound Inhibitor36->Integration Blocks Integration

Caption: Simplified HIV-1 Lifecycle and Target of Inhibitor-36.

References

Troubleshooting unexpected results in HIV-1 inhibitor-36 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving HIV-1 Inhibitor-36. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their work with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a viral enzyme essential for the lifecycle of the virus. It cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins required for the assembly of new, infectious virions.[1][2] Inhibitor-36 binds to the active site of the protease, preventing this cleavage and resulting in the production of non-infectious viral particles.

Q2: What is the recommended solvent and storage condition for Inhibitor-36?

A2: Inhibitor-36 is typically soluble in DMSO for in vitro experiments. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the primary resistance mutations associated with Inhibitor-36?

A3: While specific data for Inhibitor-36 is proprietary, resistance to HIV-1 protease inhibitors commonly arises from mutations within the protease gene. Major resistance mutations often occur in the active site, directly impacting inhibitor binding.[3][4] Secondary or accessory mutations can also develop outside the active site, which may compensate for reduced enzymatic efficiency caused by primary mutations and further decrease inhibitor susceptibility.[5]

Troubleshooting Guides

Issue 1: Lower Than Expected Potency in Enzymatic Assays

Symptom: The calculated IC50 value for Inhibitor-36 in a cell-free enzymatic assay is significantly higher than the expected range.

Potential Cause Troubleshooting Step
Incorrect Buffer Conditions Verify that the pH and ionic strength of the assay buffer are optimal for both the HIV-1 protease and Inhibitor-36 activity.[6]
Substrate Concentration Too High Ensure the substrate concentration is at or below the Km value. High substrate concentrations can lead to an underestimation of the inhibitor's potency in competitive inhibition.
Enzyme Instability Confirm the activity of the protease stock with a known control inhibitor. Protease may lose activity with improper storage or handling.
Inhibitor Precipitation Visually inspect the assay wells for any signs of compound precipitation. Lower the final concentration of DMSO in the assay or test the solubility of Inhibitor-36 in the assay buffer.
Inaccurate Pipetting Calibrate pipettes and use filtered tips to ensure accurate dispensing of the inhibitor, enzyme, and substrate.[6]
Issue 2: High Variability in Cell-Based Antiviral Assays

Symptom: Significant well-to-well or day-to-day variability is observed in the EC50 values from cell-based HIV-1 replication assays.

Potential Cause Troubleshooting Step
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of infection.
Inconsistent Viral Titer Prepare and titer a large batch of virus stock to be used across multiple experiments. Store aliquots at -80°C.
Multiplicity of Infection (MOI) Variation A consistent MOI is crucial for reproducible results. Lower MOIs can sometimes lead to lower IC50 values.[7]
Cytotoxicity of Inhibitor-36 Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with the antiviral assay to ensure that the observed reduction in viral replication is not due to cell death.
Assay Readout Interference If using a reporter cell line (e.g., luciferase or β-galactosidase), test for any direct effect of Inhibitor-36 on the reporter enzyme activity.[8]
Issue 3: Discrepancy Between Enzymatic and Cell-Based Assay Results

Symptom: Inhibitor-36 shows high potency in the enzymatic assay but is significantly less active in the cell-based assay.

Potential Cause Troubleshooting Step
Poor Cell Permeability The inhibitor may not be efficiently crossing the cell membrane to reach the viral protease in the cytoplasm.
Efflux by Cellular Transporters The compound may be actively pumped out of the cells by efflux pumps such as P-glycoprotein.
Metabolic Instability The inhibitor may be rapidly metabolized by the cells into an inactive form.
High Protein Binding In cell culture media containing serum, the inhibitor may bind to serum proteins, reducing its effective free concentration.
Quantitative Data Summary

Table 1: Representative IC50 Values for Inhibitor-36 in an In Vitro HIV-1 Protease Assay

Condition IC50 (nM) Notes
Standard Assay 5.2 ± 0.8Substrate concentration at Km
High Substrate (10x Km) 25.8 ± 3.1Demonstrates competitive inhibition
With 10% FBS 15.6 ± 2.5Suggests some protein binding

Table 2: Antiviral Activity and Cytotoxicity of Inhibitor-36 in TZM-bl cells

Assay Type Endpoint Value (µM)
Antiviral Assay EC500.85 ± 0.12
Cytotoxicity Assay CC50> 100
Therapeutic Index (CC50/EC50)> 117

Table 3: Effect of Resistance Mutations on Inhibitor-36 Potency

Protease Variant Fold Change in IC50
Wild-Type 1.0
V82A 8.5
I84V 12.2
L90M 5.1
V82A + I84V 45.7

Experimental Protocols

HIV-1 Protease Activity Assay (Fluorometric)

This protocol is for determining the in vitro inhibitory activity of compounds against recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic Protease Substrate

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% PEG, 5 mM DTT)

  • Inhibitor-36

  • Control Inhibitor (e.g., Ritonavir)

  • 96-well black microplates

  • Fluorescence plate reader (Ex/Em = 330/450 nm)[9]

Procedure:

  • Prepare serial dilutions of Inhibitor-36 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 10 µL of the diluted inhibitor or control to the wells of the 96-well plate. For the no-inhibitor control, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

  • Add 80 µL of HIV-1 Protease solution (pre-diluted in Assay Buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically for 60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based HIV-1 Replication Assay (TZM-bl Reporter Assay)

This protocol measures the ability of Inhibitor-36 to suppress HIV-1 infection in a single-cycle infectivity assay.[10]

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR)

  • HIV-1 virus stock (e.g., NL4-3)

  • DMEM supplemented with 10% FBS, penicillin, and streptomycin

  • Inhibitor-36

  • Control antiviral drug (e.g., Zidovudine)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of Inhibitor-36 in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted inhibitor or control drug to the appropriate wells.

  • Add 100 µL of HIV-1 virus stock (diluted to a predetermined titer) to each well.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Add the luciferase substrate to the cell lysate and measure the luminescence using a plate luminometer.

  • Calculate the percent inhibition for each inhibitor concentration relative to the virus-only control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

HIV_Lifecycle_and_Inhibitor_Action cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular uncoating Uncoating reverse_transcription Reverse Transcription uncoating->reverse_transcription integration Integration reverse_transcription->integration provirus Provirus integration->provirus translation Translation & Polyprotein Synthesis assembly Assembly translation->assembly budding Budding assembly->budding protease_cleavage Protease Cleavage mature_virion Mature Virion protease_cleavage->mature_virion transcription Transcription provirus->transcription transcription->translation virion_entry Virion Entry virion_entry->uncoating immature_virion Immature Virion budding->immature_virion immature_virion->protease_cleavage HIV-1 Protease inhibitor Inhibitor-36 inhibitor->protease_cleavage Inhibits

Caption: Mechanism of action of this compound in the viral lifecycle.

Troubleshooting_Workflow start Unexpected Result (e.g., Low Potency) check_reagents Check Reagents (Enzyme, Substrate, Inhibitor) start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Pass reagent_issue Prepare Fresh Reagents check_reagents->reagent_issue Fail check_protocol Review Protocol Parameters (Concentrations, Incubation) protocol_ok Protocol OK check_protocol->protocol_ok Pass protocol_issue Optimize Protocol check_protocol->protocol_issue Fail check_instrument Verify Instrument Settings (Wavelength, Gain) instrument_ok Instrument OK check_instrument->instrument_ok Pass instrument_issue Calibrate Instrument check_instrument->instrument_issue Fail reagent_ok->check_protocol protocol_ok->check_instrument re_run Re-run Experiment instrument_ok->re_run reagent_issue->re_run protocol_issue->re_run instrument_issue->re_run

Caption: A logical workflow for troubleshooting unexpected experimental results.

Result_Interpretation enzymatic_assay High Potency in Enzymatic Assay (Low IC50) cell_assay Cell-Based Assay Result? enzymatic_assay->cell_assay high_potency_cell High Potency (Low EC50) cell_assay->high_potency_cell High low_potency_cell Low Potency (High EC50) cell_assay->low_potency_cell Low conclusion_good Conclusion: Potent & Cell-Permeable Inhibitor high_potency_cell->conclusion_good conclusion_bad Conclusion: Potential Issues with Permeability, Efflux, or Metabolism low_potency_cell->conclusion_bad

Caption: Interpreting the relationship between enzymatic and cell-based assay data.

References

Technical Support Center: Managing the Cytotoxicity of HIV-1 Inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with HIV-1 inhibitor-36. The following resources offer strategies and detailed experimental protocols to mitigate cellular toxicity while maintaining antiviral efficacy.

Troubleshooting Guide: High Cytotoxicity Observed in Primary Screens

Issue: Initial high-throughput screening (HTS) of this compound reveals a narrow therapeutic window, with significant cytotoxicity observed at concentrations close to the effective antiviral concentration.

Possible Causes and Solutions:

Possible Cause Troubleshooting Strategy Experimental Approach
Off-Target Activity The inhibitor may be interacting with unintended cellular targets, leading to toxicity.[1][2]Conduct a comprehensive off-target profiling panel against a broad range of kinases, GPCRs, and other common off-targets. Utilize computational approaches to predict potential off-target interactions.[2]
Poor Solubility The compound may be precipitating in the assay medium, leading to non-specific toxicity or inaccurate concentration measurements.Determine the aqueous solubility of this compound. Test different formulation strategies, such as using alternative solvents or excipients, to improve solubility.[3][4]
Reactive Metabolite Formation Cellular metabolism may be converting the inhibitor into a toxic byproduct.Perform metabolic stability assays using liver microsomes or hepatocytes to identify potential reactive metabolites.
Mechanism-Based Toxicity The inhibitor's mechanism of action may inherently affect host cell processes.[5]Investigate the specific cellular pathways affected by the inhibitor using techniques like gene expression profiling or proteomics.
Assay-Specific Artifacts The observed cytotoxicity may be an artifact of the specific cell line or assay format used.Validate the cytotoxicity findings in multiple, biologically relevant cell lines, including primary human cells. Use orthogonal cytotoxicity assays to confirm the results.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take when my lead compound, this compound, shows cytotoxicity?

A1: The initial and most critical step is to confirm the observation. This involves re-testing the compound at a range of concentrations to accurately determine the 50% cytotoxic concentration (CC50). It is also essential to run a parallel antiviral assay to determine the 50% effective concentration (EC50).[8] This will allow you to calculate the selectivity index (SI = CC50 / EC50), a key metric for evaluating the therapeutic potential of an antiviral compound. An SI of less than 10 is often considered a red flag.

Q2: How can I reduce the cytotoxicity of this compound without losing its antiviral activity?

A2: Several strategies can be employed:

  • Rational Drug Design: If the target of this compound is known, computational and structural biology tools can be used to design derivatives with higher specificity for the viral target and reduced affinity for off-targets.[1]

  • Formulation Strategies: Modifying the drug's formulation can alter its pharmacokinetic and pharmacodynamic properties, potentially reducing peak concentrations that lead to toxicity.[9] This can involve using different dosing vehicles or encapsulating the drug in liposomes or nanoparticles.[10][11]

  • Combination Therapy: Combining this compound with other antiretroviral agents at lower concentrations may achieve a synergistic antiviral effect while keeping the toxicity of each compound below its critical threshold.

Q3: What are the standard cytotoxicity assays recommended for evaluating antiviral compounds?

A3: A variety of cell-based assays are available to assess cytotoxicity.[5][6] It is advisable to use at least two different methods to confirm your results. Common assays include:

  • Tetrazolium-based assays (e.g., MTS, XTT): These colorimetric assays measure the metabolic activity of cells, which correlates with cell viability.[6]

  • Luminescent assays (e.g., CellTiter-Glo®): This assay measures intracellular ATP levels, providing a highly sensitive readout of cell viability.[6]

  • Neutral Red Uptake Assay: This method assesses the integrity of the cell membrane by measuring the uptake of the vital dye neutral red into the lysosomes of viable cells.[6]

  • Cell-based ELISA: This technique can be used to quantify cell viability by measuring the abundance of a specific cellular protein.[12]

Q4: Could the cytotoxicity of this compound be specific to the cell line I am using?

A4: Yes, cytotoxicity can be highly cell-type dependent. It is crucial to test your compound in a panel of cell lines, including both immortalized cell lines and, more importantly, primary cells that are relevant to HIV-1 infection, such as primary human T cells and macrophages. This will provide a more accurate assessment of the compound's potential toxicity in a physiological context.

Key Experimental Protocols

Protocol 1: Determination of CC50 and EC50 using a CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To quantify the cytotoxicity (CC50) and antiviral efficacy (EC50) of this compound.

Methodology:

  • Cell Plating: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Treatment and Infection:

    • For the cytotoxicity plate, add the compound dilutions to the cells.

    • For the antiviral efficacy plate, add the compound dilutions to the cells, followed by a predetermined amount of HIV-1.

  • Incubation: Incubate both plates for 48-72 hours at 37°C.

  • Lysis and Luminescence Reading:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the CC50 and EC50 values by plotting the data using a non-linear regression analysis.

Protocol 2: Formulation of this compound in Liposomes to Reduce Cytotoxicity

Objective: To encapsulate this compound in a liposomal formulation to potentially reduce its cytotoxicity.[10]

Methodology:

  • Lipid Film Hydration:

    • Dissolve lipids (e.g., DOPC and cholesterol) and this compound in chloroform in a round-bottom flask.[10]

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film.

    • Further dry the film under vacuum for at least 1 hour.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Purification: Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

  • Cytotoxicity Testing: Evaluate the cytotoxicity of the liposomal this compound formulation compared to the free compound using a standard cytotoxicity assay.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_Phase1 Phase 1: Initial Screening and Confirmation cluster_Phase2 Phase 2: Troubleshooting and Strategy Development cluster_Phase3 Phase 3: Optimization and Validation HTS High-Throughput Screening Confirm Confirm Cytotoxicity (CC50) HTS->Confirm Efficacy Determine Antiviral Efficacy (EC50) HTS->Efficacy SI Calculate Selectivity Index (SI) Confirm->SI Efficacy->SI OffTarget Off-Target Profiling SI->OffTarget If SI is low Solubility Solubility Assessment SI->Solubility Metabolism Metabolic Stability Assays SI->Metabolism RationalDesign Rational Drug Design OffTarget->RationalDesign Formulation Formulation Development Solubility->Formulation Liposomes Liposomal Formulation Formulation->Liposomes Validate Validate in Primary Cells RationalDesign->Validate Liposomes->Validate Combination Combination Therapy Combination->Validate

Caption: A logical workflow for addressing the cytotoxicity of a lead compound.

Cytotoxicity_Reduction_Strategies cluster_Strategies Cytotoxicity Reduction Strategies Inhibitor This compound Cytotoxicity Observed Cytotoxicity Inhibitor->Cytotoxicity Formulation Formulation Modification (e.g., Liposomes) Cytotoxicity->Formulation RationalDesign Rational Drug Design (Improve Specificity) Cytotoxicity->RationalDesign Combination Combination Therapy (Dose Reduction) Cytotoxicity->Combination ReducedCyto Reduced Cytotoxicity Formulation->ReducedCyto RationalDesign->ReducedCyto Combination->ReducedCyto Therapeutic Improved Therapeutic Window ReducedCyto->Therapeutic MaintainedEfficacy Maintained Antiviral Efficacy MaintainedEfficacy->Therapeutic

Caption: Key strategies to mitigate the cytotoxicity of a potent inhibitor.

References

Technical Support Center: Improving the Metabolic Stability of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the metabolic stability of HIV-1 inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and experimental evaluation of HIV-1 inhibitors.

Question: My lead HIV-1 inhibitor shows potent antiviral activity in vitro but has poor bioavailability in vivo. What are the likely causes and how can I troubleshoot this?

Answer:

Poor in vivo bioavailability despite high in vitro potency is a common challenge in drug development. The primary suspect is often rapid metabolism. Here’s a systematic approach to troubleshoot this issue:

  • Confirm Metabolic Instability: The first step is to confirm if metabolic instability is the root cause. This can be assessed using in vitro metabolic stability assays.

    • Human Liver Microsomes (HLM) Assay: This is the gold-standard in vitro assay to evaluate the metabolic stability of a compound. A short half-life (t½) in HLM indicates that the compound is rapidly metabolized by cytochrome P450 (CYP) enzymes. For instance, the HIV-1 capsid inhibitor PF74 has a half-life of less than 1 minute in HLMs, contributing to its poor bioavailability.[1]

    • Plasma Stability Assay: Some compounds can be degraded by enzymes present in plasma. Therefore, it's also crucial to assess the stability of your inhibitor in plasma from different species (e.g., human, rat, mouse).

  • Identify Metabolic Hotspots: If the compound is metabolically unstable, the next step is to identify the specific site(s) on the molecule that are susceptible to metabolism (the "metabolic hotspots"). This can be achieved through:

    • Metabolite Identification Studies: Incubate the parent compound with HLMs and identify the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). The structure of the metabolites will reveal the sites of metabolic modification (e.g., hydroxylation, oxidation, glucuronidation).

  • Strategies for Improvement: Once the metabolic hotspots are identified, you can employ several medicinal chemistry strategies to improve metabolic stability:

    • Blocking Metabolic Sites: Introduce chemical modifications at or near the metabolic hotspot to block the action of metabolic enzymes. Common strategies include:

      • Fluorination: Replacing a hydrogen atom with a fluorine atom at a site of oxidation can prevent metabolism.

      • Deuteration: Replacing a hydrogen atom with a deuterium atom can slow down the rate of metabolism at that site (the kinetic isotope effect).

      • Introduction of Bulky Groups: Placing a bulky chemical group near the metabolic hotspot can sterically hinder the approach of metabolic enzymes.

    • Bioisosteric Replacement: Replace a metabolically labile group with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For example, replacing a metabolically susceptible phenyl ring with a pyridine or other heterocyclic ring.

  • Re-evaluate in vitro and in vivo: After synthesizing analogs with improved metabolic stability, it is essential to re-evaluate their antiviral potency, cytotoxicity, and pharmacokinetic properties.

Question: My HIV-1 inhibitor is a substrate for Cytochrome P450 3A4 (CYP3A4), leading to rapid clearance. How can I mitigate this?

Answer:

Inhibition of CYP3A4 is a known issue with some HIV-1 protease inhibitors.[2] If your compound is a substrate of CYP3A4, leading to its rapid metabolism, you have a few options:

  • Co-administration with a CYP3A4 Inhibitor (Booster): This is a clinically validated strategy. Ritonavir, a potent CYP3A4 inhibitor, is often co-administered with other protease inhibitors to "boost" their plasma concentrations by slowing down their metabolism.[2][3] Cobicistat is another pharmacokinetic enhancer that is used for this purpose and does not have anti-HIV activity itself.[3]

  • Structural Modification: As described in the previous question, you can attempt to modify the structure of your inhibitor to reduce its affinity for CYP3A4. This involves identifying the part of your molecule that interacts with the enzyme and making modifications to disrupt this interaction without affecting the antiviral activity.

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. Designing a prodrug of your inhibitor could alter its absorption, distribution, metabolism, and excretion (ADME) properties, potentially bypassing the initial rapid metabolism by CYP3A4. For example, the phosphonooxymethyl prodrug of the HIV-1 attachment inhibitor temsavir, BMS-663068 (fostemsavir), was developed to improve its bioavailability.[4]

Frequently Asked Questions (FAQs)

What is metabolic stability and why is it important for an HIV-1 inhibitor?

Metabolic stability refers to the susceptibility of a chemical compound to be broken down by metabolic enzymes in the body, primarily in the liver. A compound with low metabolic stability will be rapidly cleared from the body, resulting in a short duration of action and poor bioavailability. For an HIV-1 inhibitor to be effective as a drug, it needs to maintain a therapeutic concentration in the bloodstream for a sufficient period. Therefore, improving metabolic stability is a critical aspect of HIV-1 drug development.

What are the main enzymes responsible for the metabolism of HIV-1 inhibitors?

The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, are the major enzymes responsible for the metabolism of most drugs, including HIV-1 inhibitors. CYP3A4 is a particularly important member of this family and is involved in the metabolism of many HIV-1 protease inhibitors.[2] Other enzymes, such as UDP-glucuronosyltransferases (UGTs), can also play a role in the metabolism and clearance of these compounds.

How can I predict the metabolic stability of my compound before synthesis?

Several in silico (computational) tools and models are available to predict the metabolic stability of a compound. These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms based on large datasets of known drug metabolism to predict which sites on a new molecule are most likely to be metabolized. While not always perfectly accurate, these computational workflows can help prioritize which compounds to synthesize and can guide the design of more metabolically stable analogs.[5]

What is the difference between metabolic stability in liver microsomes and hepatocytes?

  • Liver microsomes are subcellular fractions of the liver that contain a high concentration of CYP enzymes. They are a simple and cost-effective model for assessing Phase I metabolism.

  • Hepatocytes are the primary cells of the liver and contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolic enzymes, as well as drug transporters. Assays using hepatocytes provide a more complete picture of a compound's overall metabolic fate in the liver.

Data on Metabolic Stability of HIV-1 Inhibitors

The following tables summarize the metabolic stability data for selected HIV-1 inhibitors and their analogs from published literature.

Table 1: Metabolic Stability of HIV-1 Capsid Inhibitor PF74 and Analogs in Human Liver Microsomes (HLM)

CompoundHalf-life (t½) in HLM (min)Fold Improvement over PF74
PF74< 1-
Analog 1031> 31-fold

Data extracted from a study on structurally novel and metabolically stable HIV-1 capsid-targeting small molecules.[1]

Table 2: Metabolic Stability of Alkenyldiarylmethane (ADAM) HIV-1 NNRTIs in Rat Plasma

CompoundHalf-life (t½) in Rat Plasma (min)
ADAM 30.4
ADAM 49.4
ADAM 8> 3 days
ADAM 9> 3 days

Data from a study on the synthesis, anti-HIV activity, and metabolic stability of new ADAM NNRTIs. The increased stability of compounds 8 and 9 was attributed to the replacement of a metabolically labile methyl ester group with a stable oxazolidinonyl group.[6]

Experimental Protocols

1. Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile with internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (Clint) of the compound.

2. Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential toxicity of the HIV-1 inhibitor on host cells.

Materials:

  • Test compound

  • Human cell line (e.g., TZM-bl, CEM-SS)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for a period that is relevant to the antiviral assay (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control and determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability).

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Analysis & Decision cluster_progression Progression A Lead HIV-1 Inhibitor B In Silico Prediction of Metabolism A->B C Analog Design B->C D Synthesis of Analogs C->D E Metabolic Stability Assay (HLM, Plasma) D->E F Antiviral Potency Assay D->F G Cytotoxicity Assay D->G H Data Analysis: Potency vs. Stability vs. Toxicity E->H F->H G->H I Improved Candidate? H->I I->C No J In Vivo Pharmacokinetic Studies I->J Yes

Caption: Workflow for improving the metabolic stability of a lead HIV-1 inhibitor.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion A HIV-1 Inhibitor (Lipophilic) B Oxidation, Reduction, Hydrolysis (CYP450 Enzymes) A->B C Metabolite with Functional Group (-OH, -COOH, -NH2) B->C D Conjugation (e.g., Glucuronidation, Sulfation) C->D E Water-Soluble Conjugate D->E F Excretion (Urine, Bile) E->F

Caption: General metabolic pathway for a xenobiotic compound like an HIV-1 inhibitor.

References

Technical Support Center: Synthesis of HIV-1 Inhibitor C36 (Enfuvirtide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine the synthesis process of the HIV-1 fusion inhibitor C36, also known as Enfuvirtide or T-20, for higher yield and purity. The primary synthesis method discussed is Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is HIV-1 Inhibitor C36?

A1: HIV-1 Inhibitor C36 is a 36-amino acid peptide that mimics a segment of the gp41 protein of the HIV-1 virus.[1] It functions as a fusion inhibitor, preventing the virus from merging with host cells.[1][2] C36 is also known by the names Enfuvirtide and T-20.[1][3]

Q2: What is the primary method for synthesizing C36?

A2: The primary method for synthesizing C36 and other peptides of similar length is Solid-Phase Peptide Synthesis (SPPS).[4][5] For large-scale synthesis, a hybrid approach combining solid-phase synthesis of peptide fragments followed by their coupling in a solution phase may be employed to improve yield and purity.[6][7]

Q3: Why is the synthesis of C36 challenging?

A3: The synthesis of a 36-amino acid peptide like C36 is challenging due to its length, which increases the likelihood of incomplete reactions at each step.[7][8] This can lead to the accumulation of impurities such as deletion sequences (missing amino acids) and truncated chains, which are difficult to separate from the final product.[9][10] Peptide aggregation during synthesis can also hinder reaction efficiency.[11]

Q4: Which SPPS chemistry is recommended for C36 synthesis?

A4: The Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) strategy is the more commonly used approach in modern SPPS due to its milder reaction conditions compared to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, which requires repeated use of strong acid.[4]

Q5: What are common impurities in synthetic C36?

A5: Common impurities include deletion sequences, truncated sequences, and byproducts from side reactions such as deamidation (especially at asparagine residues), oxidation (of methionine, if present), and racemization.[9][12][13] Incomplete removal of protecting groups during the final cleavage step can also result in modified peptides.[9]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of C36.

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield - Incomplete coupling at each cycle.- Peptide aggregation on the resin.- Premature cleavage of the peptide from the resin.- Loss of peptide during precipitation and purification.- Use a higher excess of amino acids and coupling reagents.- Perform a double coupling for difficult amino acids.- Increase reaction temperature, possibly with microwave heating, to disrupt aggregation.[11]- Use a more stable resin linker if premature cleavage is suspected.- Optimize the precipitation procedure by adjusting solvent volumes and temperature.
Multiple Peaks on HPLC Analysis of Crude Product - Presence of deletion or truncated sequences due to incomplete coupling or deprotection.- Side reactions such as deamidation or oxidation.[9][13]- Racemization of amino acids during activation.- Ensure complete deprotection of the Fmoc group at each step by monitoring with a ninhydrin test.[14]- Use optimized coupling reagents (e.g., HBTU/HATU) to minimize side reactions and racemization.[14]- For difficult sequences, consider using pseudoproline dipeptides to improve coupling efficiency.- Purify the crude product using preparative HPLC.[7]
Incomplete Coupling (Positive Ninhydrin Test After Coupling) - Steric hindrance from the growing peptide chain or resin.- Aggregation of the peptide on the resin.- Insufficient activation of the incoming amino acid.- Extend the coupling reaction time or perform a second coupling.[15]- Switch to a more effective coupling reagent like HATU or increase the amount of reagent.[15]- Use a resin with a lower substitution level to reduce steric hindrance.[11]- Increase the reaction temperature.[8]
Peptide Fails to Precipitate After Cleavage - The peptide is soluble in the precipitation solvent (typically diethyl ether).- The amount of peptide is too low to form a visible precipitate.- Reduce the volume of the cleavage cocktail (e.g., TFA) by evaporation under a stream of nitrogen before adding cold ether.[16]- Try a different precipitation solvent or a mixture of solvents.- If the peptide is highly hydrophobic, special precipitation or purification techniques may be required.[17]
Mass Spectrometry Shows Unexpected Masses - Deletion of one or more amino acids.- Modification of amino acids (e.g., oxidation adds 16 Da, deamidation adds 1 Da).[9]- Incomplete removal of protecting groups.- Carefully re-examine the synthesis protocol for any deviations.- Use fresh, high-quality reagents.- Optimize the cleavage cocktail and time to ensure complete removal of all protecting groups.[4]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of C36 (Fmoc/tBu Strategy)

This is a generalized protocol and may require optimization based on the specific sequence and available equipment.

  • Resin Selection and Swelling:

    • Choose a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for protected fragment synthesis.[7]

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes before starting the synthesis.[18]

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol. This step is critical and may require specific activation methods.

  • SPPS Cycle (Repeated for each amino acid):

    • Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.[11] Monitor the reaction to ensure completion.

    • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

    • Coupling:

      • Pre-activate the next Fmoc-protected amino acid (typically 3-5 equivalents) with a coupling reagent such as HBTU or HATU (e.g., 3-5 equivalents) and a base like diisopropylethylamine (DIEA) in DMF.

      • Add the activated amino acid solution to the resin and allow it to react for a specified time (e.g., 1-2 hours).

      • Monitor the coupling reaction using a qualitative test like the ninhydrin test.[14] If the test is positive (indicating free amines), a second coupling may be necessary.

    • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Final Deprotection:

    • After the last amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[11]

    • Allow the cleavage reaction to proceed for 2-4 hours at room temperature.[16]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple next Fmoc-AA/HBTU/DIEA wash1->coupling wash2 4. Wash (DMF) coupling->wash2 cycle Repeat for all Amino Acids wash2->cycle cycle->deprotection Next AA final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last AA cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End: Pure C36 purification->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Tree start Low Yield or Purity? low_yield Low Yield start->low_yield Yes low_purity Low Purity (Multiple Peaks) start->low_purity No, purity issue check_coupling Check Coupling Efficiency (Ninhydrin Test) low_yield->check_coupling incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Positive check_precipitation Check Precipitation Step check_coupling->check_precipitation Negative solution_coupling Increase reagent excess Double couple Increase temperature incomplete_coupling->solution_coupling precipitation_issue Precipitation Issue check_precipitation->precipitation_issue Issue Found solution_precipitation Concentrate TFA Use different solvent precipitation_issue->solution_precipitation check_deprotection Check Deprotection Step low_purity->check_deprotection incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Issue Found check_cleavage Check Cleavage Cocktail check_deprotection->check_cleavage OK solution_deprotection Increase deprotection time Use fresh piperidine incomplete_deprotection->solution_deprotection cleavage_issue Side Reactions/ Protecting Groups Remain check_cleavage->cleavage_issue Issue Found solution_cleavage Optimize scavengers Increase cleavage time cleavage_issue->solution_cleavage

Caption: Troubleshooting decision tree for SPPS of C36.

References

Technical Support Center: Addressing Resistance to HIV-1 Protease Inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the development of resistance to the novel HIV-1 protease inhibitor, Inhibitor-36.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Inhibitor-36?

Inhibitor-36 is a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[1][2][3][4] Inhibitor-36 is designed to mimic the transition state of the protease's natural substrates, binding with high affinity to the enzyme's active site.[3] This binding event blocks the catalytic activity of the protease, preventing the maturation of viral particles and rendering them non-infectious.[1][2][4]

Q2: How does resistance to Inhibitor-36 and other protease inhibitors develop?

Resistance to protease inhibitors like Inhibitor-36 arises from genetic mutations in the HIV-1 protease gene.[1] These mutations can alter the amino acid sequence of the protease enzyme, leading to several resistance mechanisms:

  • Altered Inhibitor Binding: Mutations within the active site of the protease can directly interfere with the binding of Inhibitor-36, reducing its inhibitory effect.[5][6]

  • Changes in Enzyme Conformation: Mutations outside the active site can induce conformational changes that indirectly affect inhibitor binding or improve the enzyme's ability to process its natural substrates even in the presence of the inhibitor.[5][7]

  • Enhanced Dimer Stability: Some mutations can increase the stability of the protease dimer, which can compensate for fitness costs associated with resistance mutations.[7]

  • Substrate Co-evolution: Mutations can also occur in the Gag and Gag-Pol polyprotein cleavage sites, which can compensate for a less efficient mutant protease, thereby contributing to overall drug resistance.[1][6]

Q3: What are the known or expected resistance mutations for Inhibitor-36?

While specific resistance pathways for the novel Inhibitor-36 are still under investigation, resistance is likely to involve mutations commonly observed with other potent protease inhibitors. It is anticipated that high-level resistance will require the accumulation of multiple mutations.[1][8] Key mutations to monitor include those in the active site and other regions that influence inhibitor binding and enzyme stability.

Troubleshooting Guide

Q1: My in vitro selection experiment for Inhibitor-36 resistance is not yielding resistant viruses. What could be the issue?

Several factors could contribute to the slow or absent emergence of resistance:

  • High Genetic Barrier to Resistance: Inhibitor-36 may have a high genetic barrier, meaning multiple mutations are required for significant resistance, making it less likely to occur in short-term cell culture experiments.[8]

  • Inhibitor Concentration: The concentration of Inhibitor-36 used for selection may be too high, completely suppressing viral replication and not allowing for the outgrowth of partially resistant mutants. Consider performing selections at a range of concentrations around the EC50.

  • Viral Fitness Cost: The initial resistance mutations may impose a significant fitness cost on the virus, preventing it from replicating efficiently enough to become the dominant strain.

  • Assay Sensitivity: The assay used to detect viral replication may not be sensitive enough to pick up low levels of replication from emerging resistant variants.

Q2: I am observing inconsistent EC50 values for Inhibitor-36 in my antiviral assays. What are the potential causes?

Inconsistent EC50 values can arise from several experimental variables:

  • Cell Viability and Density: Ensure that the cell line used (e.g., TZM-bl, MT-2) is healthy and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can affect viral replication and assay readout.

  • Virus Stock Titer: The titer of the HIV-1 stock can vary between preparations. It is crucial to re-titer viral stocks regularly and use a consistent multiplicity of infection (MOI) for each experiment.

  • Reagent Preparation: Inconsistent preparation of Inhibitor-36 dilutions can lead to variability. Prepare fresh dilutions for each experiment and use calibrated pipettes.

  • Incubation Times: Adhere strictly to the incubation times specified in the protocol for virus infection and drug treatment.

Q3: My genotypic analysis of a resistant virus shows mutations outside the protease gene. Are these relevant?

Yes, mutations outside the protease gene can be highly relevant to inhibitor resistance. Mutations in the Gag polyprotein, particularly at cleavage sites, are known to be compensatory mutations that can enhance the processing of Gag by a drug-resistant protease, thereby restoring viral fitness.[1][9][10] Therefore, it is important to sequence the Gag gene in addition to the protease gene when analyzing resistant variants.

Quantitative Data on Protease Inhibitor Resistance

The following tables summarize key resistance mutations for well-characterized protease inhibitors, which can serve as a reference for investigating resistance to Inhibitor-36.

Table 1: Major HIV-1 Protease Inhibitor Resistance Mutations

Mutation PositionAmino Acid ChangeAssociated InhibitorsImpact on Susceptibility
30D30NNelfinavirSignature mutation for Nelfinavir resistance.[6]
48G48VSaquinavir, AtazanavirConfers resistance to Saquinavir and Atazanavir.[6]
50I50V / I50LAtazanavir, DarunavirI50V is selected by Darunavir, while I50L is a signature for Atazanavir resistance.[6][8]
82V82A/F/TRitonavir, SaquinavirCommon resistance mutations for first-generation protease inhibitors.[6]
84I84VMultiple PIsBroadly confers resistance to multiple protease inhibitors.[6][8]
90L90MMultiple PIsA common mutation associated with broad cross-resistance.[6]

Table 2: Fold Change in EC50 for Selected Protease Inhibitors Against Resistant HIV-1 Variants

HIV-1 VariantDarunavir (Fold Change)Atazanavir (Fold Change)Lopinavir (Fold Change)
Wild-Type1.01.01.0
I50V5-101-22-5
I84V3-710-205-15
L90M2-45-108-20
Multi-PI-Resistant Strain>20>50>50

Data are representative and can vary depending on the specific viral background and assay conditions.

Experimental Protocols

1. Phenotypic Antiviral Susceptibility Assay (TZM-bl Reporter Gene Assay)

This assay measures the ability of an inhibitor to block virus entry and replication in a single-cycle infection model.

  • Materials: TZM-bl cells, HIV-1 pseudovirus stock, Inhibitor-36, cell culture medium, luciferase substrate.

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of Inhibitor-36.

    • Pre-incubate the virus with the diluted inhibitor for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the TZM-bl cells.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity.

    • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the inhibitor concentration.

2. Genotypic Resistance Testing

This protocol outlines the steps for identifying resistance mutations in the protease gene of resistant viral variants.

  • Materials: Viral RNA extraction kit, reverse transcriptase, PCR primers for the protease gene, DNA polymerase, Sanger sequencing or Next-Generation Sequencing (NGS) platform.

  • Procedure:

    • Extract viral RNA from the supernatant of infected cell cultures.

    • Perform reverse transcription to synthesize cDNA.

    • Amplify the protease gene region using PCR.

    • Purify the PCR product.

    • Sequence the purified DNA using Sanger sequencing or NGS.

    • Align the resulting sequence with a wild-type reference sequence to identify mutations.

3. HIV-1 Protease Enzyme Inhibition Assay

This fluorometric assay directly measures the inhibition of the protease enzyme's activity.

  • Materials: Recombinant HIV-1 protease, fluorogenic protease substrate, assay buffer, Inhibitor-36, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Inhibitor-36 in assay buffer.

    • Add the diluted inhibitor to the wells of a 96-well plate.

    • Add recombinant HIV-1 protease to the wells and incubate briefly.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Entry Entry Reverse_Transcription Reverse_Transcription Entry->Reverse_Transcription 2. Viral RNA to DNA Integration Integration Reverse_Transcription->Integration 3. Viral DNA into Host Genome Transcription_Translation Transcription_Translation Integration->Transcription_Translation 4. Synthesis of Viral Proteins Assembly Assembly Transcription_Translation->Assembly 5. Gag/Gag-Pol Polyproteins Budding Budding Assembly->Budding 6. Immature Virion Release Maturation Maturation Budding->Maturation 7. Protease Cleavage Infectious_Virion Infectious Virion Maturation->Infectious_Virion 8. Mature Virion NonInfectious_Virion Non-Infectious Virion Maturation->NonInfectious_Virion HIV_Virion HIV Virion HIV_Virion->Entry 1. Attachment & Fusion Inhibitor_36 Inhibitor-36 Inhibitor_36->Maturation Blocks Cleavage

Caption: HIV-1 lifecycle and the mechanism of action of Inhibitor-36.

Resistance_Workflow Start Start: Wild-Type HIV-1 Culture Culture virus with increasing concentrations of Inhibitor-36 Start->Culture Monitor Monitor for viral breakthrough (e.g., p24 antigen ELISA) Culture->Monitor Expand Expand breakthrough virus population Monitor->Expand Characterize Characterize Resistant Virus Expand->Characterize Phenotype Phenotypic Assay: Determine EC50 of Inhibitor-36 Characterize->Phenotype Genotype Genotypic Assay: Sequence Protease and Gag genes Characterize->Genotype Analyze Analyze Data: Correlate genotype with phenotype Phenotype->Analyze Genotype->Analyze

Caption: Experimental workflow for in vitro resistance selection.

Troubleshooting_Flowchart Start Unexpected Antiviral Assay Result Check_Controls Are positive and negative controls working correctly? Start->Check_Controls No1 Troubleshoot assay reagents and cell health. Check_Controls->No1 No Yes1 Is there high variability between replicates? Check_Controls->Yes1 Yes Yes2 Review pipetting technique, reagent preparation, and cell plating. Yes1->Yes2 Yes No2 Is the observed EC50 significantly different than expected? Yes1->No2 No Yes3 Verify inhibitor concentration and purity. Check viral stock for pre-existing resistance. No2->Yes3 Yes No3 Result is likely valid. Proceed with further investigation. No2->No3 No

Caption: Troubleshooting flowchart for unexpected antiviral assay results.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Fusion Inhibitors: In Vivo Efficacy of Enfuvirtide (T-20) vs. Next-Generation Lipopeptides in Primate Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of the first-generation HIV-1 fusion inhibitor, Enfuvirtide (T-20), against a novel, long-acting lipopeptide inhibitor, LP-51. The data presented is derived from studies conducted in non-human primate models, offering critical insights into the therapeutic potential of these compounds.

This guide will delve into the quantitative data from primate trials, detail the experimental methodologies, and provide visual representations of the inhibitor's mechanism of action and the experimental workflow to validate its in vivo efficacy.

Quantitative Efficacy: A Head-to-Head Comparison

The in vivo antiviral activity of HIV-1 fusion inhibitors has been evaluated in rhesus macaque models infected with Simian-Human Immunodeficiency Virus (SHIV). The following table summarizes the key efficacy parameters for Enfuvirtide (T-20) and the next-generation lipopeptide inhibitor, LP-51.

InhibitorPrimate ModelDosageTreatment DurationViral Load ReductionKey Findings
Enfuvirtide (T-20) SHIV-infected rhesus macaquesNot specified in detail in the provided results, but generally higher doses are required.Short-term monotherapyRelatively low antiviral activity.[1][2]Limited clinical application due to low efficacy and short half-life requiring high-dose injections.[1]
LP-51 Acutely and chronically SHIV-infected rhesus macaques3 mg/kg, once daily4 weeksSharply reduced viral loads to undetectable levels.[3]Exhibits extremely potent and long-lasting antiviral activity, significantly outperforming T-20.[2][3]

Mechanism of Action: Blocking Viral Entry

HIV-1 fusion inhibitors target the gp41 transmembrane protein, a critical component of the viral entry machinery. The mechanism involves the inhibition of the conformational change required for the fusion of the viral and host cell membranes.

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_fusion Membrane Fusion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding pre_hairpin gp41 Pre-Hairpin Intermediate CCR5_CXCR4->pre_hairpin 3. gp41 Conformational Change six_helix_bundle 6-Helix Bundle (6-HB) Formation pre_hairpin->six_helix_bundle 4. NHR/CHR Interaction fusion_pore Fusion Pore Formation six_helix_bundle->fusion_pore 5. Membrane Fusion inhibitor Fusion Inhibitor (e.g., LP-51) inhibitor->pre_hairpin Blocks NHR/CHR Interaction

Figure 1. Mechanism of HIV-1 Fusion Inhibition.

As depicted in Figure 1, the binding of the viral envelope protein gp120 to the host cell's CD4 receptor and a co-receptor (CCR5 or CXCR4) triggers a conformational change in gp41. This exposes the N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) domains, which then interact to form a stable six-helix bundle (6-HB). This 6-HB structure is essential for bringing the viral and cellular membranes into close proximity, leading to fusion. Fusion inhibitors like LP-51 mimic one of the heptad repeats and bind to the other, thereby preventing the formation of the 6-HB and blocking viral entry.[4][5][6]

Experimental Protocols

The in vivo efficacy of HIV-1 fusion inhibitors is rigorously tested in non-human primate models, which closely mimic human HIV-1 infection and pathogenesis.[7]

Animal Model and Virus
  • Animal Model: Adult Chinese rhesus macaques (Macaca mulatta) are used. Animals are screened to be negative for SIV, herpes B virus, and simian T-lymphotropic virus.[3]

  • Virus: A chimeric simian-human immunodeficiency virus, SHIV-SF162P3, is used for infection. This virus utilizes the HIV-1 envelope protein, making it a relevant model for testing inhibitors targeting this protein.[3][7]

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Rhesus Macaques infection Intravenous Inoculation with SHIV-SF162P3 start->infection monitoring_pre Monitor Viral Load to Establish Baseline Infection infection->monitoring_pre treatment Administer Inhibitor (e.g., LP-51) or Placebo monitoring_pre->treatment monitoring_post Weekly Blood Collection for Viral Load Quantification treatment->monitoring_post analysis Analyze Viral Load Data (qRT-PCR) monitoring_post->analysis endpoint Endpoint: Evaluate Efficacy and Safety analysis->endpoint

Figure 2. In Vivo Efficacy Validation Workflow.
Key Methodologies

  • Virus Inoculation: Rhesus macaques are infected intravenously with a standardized dose of SHIV-SF162P3.[3]

  • Treatment Regimen:

    • For acute infection studies, treatment is typically initiated around day 11 post-inoculation.[3]

    • The inhibitor (e.g., LP-51 at 3 mg/kg) or a saline placebo is administered subcutaneously once daily for a defined period, such as 4 weeks.[3]

  • Viral Load Quantification:

    • Plasma viral loads are monitored regularly, often weekly.

    • Viral RNA is extracted from plasma samples.[8][9]

    • Quantitative real-time reverse transcription-PCR (qRT-PCR) is used to determine the number of viral RNA copies per milliliter of plasma.[3][8][9] The limit of detection for these assays is typically around 100 copy equivalents of RNA per ml of plasma.[3]

  • Data Analysis: The reduction in plasma viral load in the treatment group is compared to the placebo group to determine the in vivo efficacy of the inhibitor.

Conclusion

The data from primate models strongly indicates that next-generation lipopeptide fusion inhibitors, such as LP-51, represent a significant advancement over the first-generation inhibitor, Enfuvirtide (T-20). The ability of LP-51 to rapidly reduce viral loads to undetectable levels with a favorable dosing profile highlights its potential as a potent therapeutic agent for HIV-1 infection. Further clinical development of these long-acting fusion inhibitors is warranted to translate these promising preclinical findings into effective therapies for individuals living with HIV.

References

Independent Verification of HIV-1 Inhibitor-36's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the mechanism of action of a novel HIV-1 inhibitor, designated here as "Inhibitor-36." By comparing its performance characteristics with established antiretroviral agents, researchers can elucidate its specific target and mode of inhibition within the HIV-1 life cycle. This document outlines detailed experimental protocols and presents comparative data for well-characterized inhibitors targeting reverse transcriptase, protease, and integrase.

Comparative Performance of HIV-1 Inhibitors

The efficacy of an antiviral compound is quantified by its ability to inhibit viral replication (EC50) and its direct interaction with its enzymatic target (IC50 or Ki). The following table summarizes the inhibitory concentrations of representative HIV-1 inhibitors, providing a benchmark for evaluating "Inhibitor-36."

Inhibitor ClassInhibitorTarget EnzymePotency MetricValue (nM)Assay Type
Reverse Transcriptase Inhibitor (NRTI) Zidovudine (AZT)Reverse TranscriptaseIC5012[1]Cell-based assay
Reverse Transcriptase Inhibitor (NNRTI) NevirapineReverse TranscriptaseIC5084[2][3]Enzyme assay
IC5040[2]Cell-based assay
Protease Inhibitor SaquinavirProteaseKi<0.1[4]Enzyme assay
IC5016[5]Enzyme assay
Protease Inhibitor RitonavirProteaseEC5022 - 130Cell-based assay
Integrase Inhibitor RaltegravirIntegraseIC502 - 7[6]Enzyme assay
IC509.15[7][8]Cell-based assay
Integrase Inhibitor DolutegravirIntegraseIC501.07[7][8]Cell-based assay
Hypothetical Inhibitor-36 (To be determined) (To be determined) (To be determined)

Experimental Protocols for Mechanism of Action Studies

To determine the specific target of "Inhibitor-36," a series of enzymatic and cell-based assays should be performed.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the ability of an inhibitor to block the synthesis of DNA from an RNA template by HIV-1 RT.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM dithiothreitol, 5 mM MgCl2, 0.1 mg/ml bovine serum albumin, 0.05% Triton X-100, poly(A) template, and oligo(dT) primer.

  • Inhibitor Addition: Add varying concentrations of "Inhibitor-36" or control inhibitors (e.g., Zidovudine, Nevirapine) to the reaction wells.

  • Enzyme and Substrate Addition: Add recombinant HIV-1 RT enzyme and [³H]dTTP to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Termination and Precipitation: Stop the reaction by adding cold 10% trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on glass fiber filters.

  • Quantification: Wash the filters to remove unincorporated [³H]dTTP. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

HIV-1 Protease Inhibition Assay

This assay determines if "Inhibitor-36" can block the activity of HIV-1 protease, an enzyme crucial for viral maturation.

Protocol:

  • Reaction Buffer: Prepare a reaction buffer containing 50 mM sodium acetate (pH 5.5), 100 mM NaCl, and 1 mM EDTA.

  • Inhibitor and Enzyme Pre-incubation: Pre-incubate varying concentrations of "Inhibitor-36" or control inhibitors (e.g., Saquinavir, Ritonavir) with recombinant HIV-1 protease at 37°C for 15 minutes.

  • Substrate Addition: Add a fluorogenic protease substrate (e.g., a peptide with a quenched fluorescent group) to initiate the reaction.

  • Kinetic Measurement: Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive or non-competitive inhibition).

HIV-1 Integrase Strand Transfer Inhibition Assay

This assay assesses the ability of "Inhibitor-36" to block the strand transfer step of HIV-1 DNA integration into a target DNA sequence.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 4 mM DTT, and a pre-processed viral DNA substrate.

  • Inhibitor Addition: Add varying concentrations of "Inhibitor-36" or control inhibitors (e.g., Raltegravir, Dolutegravir) to the reaction wells.

  • Enzyme and Target DNA Addition: Add recombinant HIV-1 integrase and a target DNA substrate to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Product Detection: Analyze the reaction products by gel electrophoresis followed by autoradiography or fluorescence imaging (depending on the substrate labeling). The strand transfer product will be a higher molecular weight band.

  • Quantification: Quantify the intensity of the strand transfer product band.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizing Experimental Workflow and Mechanisms

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for identifying the mechanism of action of a novel HIV-1 inhibitor.

Experimental_Workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_validation Validation Compound Library Compound Library Cell-based Antiviral Assay Cell-based Antiviral Assay Compound Library->Cell-based Antiviral Assay Screen Hit Compound ('Inhibitor-36') Hit Compound ('Inhibitor-36') Cell-based Antiviral Assay->Hit Compound ('Inhibitor-36') Identify Enzyme Assays Enzyme Assays Hit Compound ('Inhibitor-36')->Enzyme Assays Test RT Assay RT Assay Enzyme Assays->RT Assay Protease Assay Protease Assay Enzyme Assays->Protease Assay Integrase Assay Integrase Assay Enzyme Assays->Integrase Assay Identify Target Identify Target RT Assay->Identify Target Analyze Protease Assay->Identify Target Analyze Integrase Assay->Identify Target Analyze Resistance Studies Resistance Studies Identify Target->Resistance Studies Confirm Mechanism Confirm Mechanism Resistance Studies->Confirm Mechanism

Caption: Workflow for HIV-1 Inhibitor Mechanism of Action aharacterization.

Signaling Pathways of HIV-1 Inhibition

This diagram illustrates the points of intervention for the major classes of HIV-1 inhibitors within the viral life cycle.

HIV_Lifecycle_Inhibition cluster_host_cell Host Cell cluster_inhibitors Inhibitor Targets HIV_Virus HIV Virion Entry Entry & Uncoating HIV_Virus->Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Entry->Reverse_Transcription Integration Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation Transcription & Translation (Viral Proteins) Integration->Transcription_Translation Assembly_Budding Assembly & Budding Transcription_Translation->Assembly_Budding Maturation Maturation Assembly_Budding->Maturation New_Virion New Infectious Virion Maturation->New_Virion RT_Inhibitors Reverse Transcriptase Inhibitors RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Maturation

References

Benchmarking the Safety Profile of HIV-1 Maturation Inhibitor-36 Against Other Inhibitor Classes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of Human Immunodeficiency Virus Type 1 (HIV-1) therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment-experienced patients and simplified regimens. Among the emerging classes, maturation inhibitors have shown significant promise. This guide provides a comparative safety profile of a representative next-generation maturation inhibitor, GSK3640254 (used here as a proxy for the developmental codename "HIV-1 Inhibitor-36"), benchmarked against established classes of antiretroviral agents: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs).

This analysis is based on publicly available preclinical and clinical trial data, offering a quantitative and qualitative comparison to aid in the evaluation of this new class of inhibitors.

Comparative Safety Profile of HIV-1 Inhibitors

The following table summarizes the key adverse effects associated with the representative maturation inhibitor and other major HIV-1 inhibitor classes. It is important to note that the safety profile of individual drugs within a class can vary.

Inhibitor ClassRepresentative Drug(s)Common Adverse EffectsSerious Adverse Effects
Maturation Inhibitor GSK3640254Headache, diarrhea, nausea, contact dermatitis, dizziness, nasopharyngitis (generally mild to moderate)[1]No serious adverse events leading to discontinuation reported in Phase I/IIa trials[2][3][4][5]
NRTIs Tenofovir Alafenamide (TAF), Emtricitabine (FTC)Nausea, diarrhea, headache, fatigue[3][6]Lactic acidosis, hepatotoxicity, kidney problems, decreased bone mineral density[3][6][7]
NNRTIs Doravirine, EfavirenzRash, dizziness, abnormal dreams, headache, nausea[8][9][10][11]Severe skin reactions (Stevens-Johnson syndrome), hepatotoxicity, neuropsychiatric effects (depression, suicidal ideation - more common with Efavirenz)[9][12]
Protease Inhibitors (PIs) Darunavir (boosted with Ritonavir)Diarrhea, nausea, rash, headache, abdominal pain[13][14][15]Hepatotoxicity, severe skin reactions, metabolic complications (hyperlipidemia, insulin resistance, lipodystrophy), drug-drug interactions (due to Ritonavir boosting)[14][16][17][18]
INSTIs Dolutegravir, BictegravirInsomnia, headache, diarrhea, nausea[1][19]Hypersensitivity reactions, hepatotoxicity, potential for neural tube defects with dolutegravir (though recent studies show no statistical difference), weight gain[1][4][19][20][21]

Experimental Protocols for Key Safety Assays

The preclinical safety assessment of any new HIV inhibitor involves a battery of in vitro and in vivo assays to predict potential toxicities in humans. Below are detailed methodologies for three critical in vitro safety assays.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (CC50), providing a measure of its general cellular toxicity.

Methodology:

  • Cell Culture: Human cell lines, such as HEK293T or CEM-GXR, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: The test inhibitor is serially diluted in the cell culture medium to create a range of concentrations.

  • Cell Seeding: A known number of cells (e.g., 1 x 10^4 cells/well) are seeded into a 96-well microtiter plate.

  • Compound Addition: The various concentrations of the inhibitor are added to the wells containing the cells. A set of wells with untreated cells serves as a negative control, and a known cytotoxic agent can be used as a positive control.

  • Incubation: The plate is incubated for a period that allows for several cell divisions (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® assay.

  • Data Analysis: The absorbance or luminescence values are plotted against the inhibitor concentration, and the CC50 value is calculated using a non-linear regression analysis.

hERG (human Ether-à-go-go-Related Gene) Potassium Channel Assay

Objective: To assess the potential of the inhibitor to block the hERG potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes, a life-threatening cardiac arrhythmia.

Methodology:

  • Cell Line: A stable cell line expressing the hERG potassium channel, such as HEK293 or CHO cells, is used.[22]

  • Assay Format: The assay is typically performed using automated patch-clamp electrophysiology or a high-throughput flux-based assay.[22][23]

  • Automated Patch-Clamp Protocol:

    • Cells are harvested and placed in a specialized microfluidic device.

    • A whole-cell patch-clamp configuration is established automatically.

    • The cells are held at a specific membrane potential, and a voltage protocol is applied to elicit hERG channel currents.

    • A baseline recording of the current is obtained.

    • The test inhibitor at various concentrations is perfused over the cells, and the effect on the hERG current is recorded.

    • A known hERG blocker (e.g., astemizole) is used as a positive control.[23]

  • Flux-Based Assay Protocol:

    • Cells are loaded with a thallium-sensitive fluorescent dye.[23][24]

    • The cells are incubated with the test inhibitor.

    • A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.[23]

    • The influx of thallium through the open channels leads to an increase in fluorescence, which is measured by a plate reader.

    • Inhibition of the channel by the test compound results in a reduced fluorescence signal.

  • Data Analysis: The percentage of hERG channel inhibition is calculated for each concentration of the inhibitor, and the IC50 (the concentration that causes 50% inhibition) is determined.

In Vitro Micronucleus Assay

Objective: To evaluate the genotoxic potential of the inhibitor by detecting its ability to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).

Methodology:

  • Cell Culture: A suitable cell line, such as human peripheral blood lymphocytes or TK6 cells, is cultured.[25]

  • Treatment: The cells are exposed to the test inhibitor at a range of concentrations, typically for a short period (e.g., 3-6 hours) followed by a recovery period, or for a continuous period of 1.5-2 cell cycles.[26]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells.[27][28][29] This ensures that only cells that have undergone one nuclear division are scored.

  • Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells.

  • Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to a vehicle control. A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.

Visualizing Key Pathways and Workflows

To further elucidate the context of maturation inhibitor safety and the assessment process, the following diagrams are provided.

cluster_0 HIV-1 Maturation Pathway Gag Gag Polyprotein Protease HIV-1 Protease Gag->Protease Target for Cleavage Gag Cleavage Protease->Cleavage Mediates Mature Mature Virion (Infectious) Cleavage->Mature Leads to Immature Immature Virion (Non-infectious) Immature->Cleavage Undergoes MaturationInhibitor Maturation Inhibitor-36 MaturationInhibitor->Cleavage Blocks

Caption: Mechanism of Action of HIV-1 Maturation Inhibitors.

cluster_1 Preclinical Safety Assessment Workflow Start New HIV-1 Inhibitor (e.g., Inhibitor-36) InVitro In Vitro Safety Assays Start->InVitro Cytotoxicity Cytotoxicity (CC50) InVitro->Cytotoxicity Genotoxicity Genotoxicity (Micronucleus) InVitro->Genotoxicity Cardiotoxicity Cardiotoxicity (hERG) InVitro->Cardiotoxicity InVivo In Vivo Toxicology (Animal Models) InVitro->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Tox Repeat-Dose Toxicity InVivo->Tox SafetyPharm Safety Pharmacology InVivo->SafetyPharm Clinical Clinical Trials (Human Safety) InVivo->Clinical End Regulatory Submission Clinical->End

Caption: Generalized Preclinical Safety Assessment Workflow.

Conclusion

The next-generation maturation inhibitor, represented by GSK3640254, demonstrates a favorable safety profile in early clinical trials, characterized by generally mild and transient adverse events. This profile appears distinct from the more severe toxicities associated with older antiretroviral classes, such as the renal and bone density issues with some NRTIs, the neuropsychiatric effects of certain NNRTIs, and the metabolic complications of PIs. While INSTIs are also generally well-tolerated, concerns about weight gain and rare hypersensitivity reactions remain.

The continued development of maturation inhibitors like "this compound" offers a promising new therapeutic avenue, potentially with an improved safety and tolerability profile. A comprehensive understanding of its safety, benchmarked against existing therapies and evaluated through rigorous preclinical and clinical testing, is paramount for its successful integration into future HIV treatment paradigms.

References

Synergistic vs. Antagonistic Effects of a Potent HIV-1 Protease Inhibitor with HAART: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "HIV-1 inhibitor-36" is not a widely characterized agent in publicly available scientific literature. Therefore, this guide utilizes Darunavir , a potent second-generation HIV-1 protease inhibitor, as a representative molecule to illustrate the principles of synergistic and antagonistic interactions with Highly Active Antiretroviral Therapy (HAART). The data and concepts presented here are based on studies involving Darunavir and should be considered illustrative for a potent protease inhibitor.

This guide provides a comparative analysis of the synergistic and antagonistic effects of a potent HIV-1 protease inhibitor when used in combination with other antiretroviral agents commonly included in HAART regimens. The information is intended for researchers, scientists, and drug development professionals.

Introduction to HIV-1 Protease Inhibitors and HAART

HIV-1 protease is a critical enzyme in the lifecycle of the human immunodeficiency virus (HIV). It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins, a necessary step for the production of infectious virions.[1] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the HIV-1 protease, preventing this cleavage and resulting in the release of immature, non-infectious viral particles.[2]

Highly Active Antiretroviral Therapy (HAART) is the standard treatment for HIV infection and involves the combination of multiple antiretroviral drugs from different classes.[3][4] This multi-target approach is designed to suppress viral replication more effectively and reduce the likelihood of developing drug resistance. The main classes of antiretroviral drugs used in HAART include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These drugs inhibit the reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA.[5]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These also target the reverse transcriptase enzyme but at a different site than NRTIs.[5]

  • Protease Inhibitors (PIs): As described above, these block the protease enzyme.[2]

  • Integrase Strand Transfer Inhibitors (INSTIs): These prevent the integration of viral DNA into the host cell's genome.[5]

  • Entry Inhibitors: These drugs block the virus from entering the host cell.[6]

The success of HAART lies in the careful selection of drug combinations that exhibit synergistic or additive effects, while avoiding antagonistic interactions.

Synergistic and Antagonistic Interactions with HAART Components

The combination of a potent protease inhibitor like Darunavir with other antiretroviral agents can result in a range of interactions, from synergistic (the combined effect is greater than the sum of individual effects) to antagonistic (the combined effect is less than the sum of individual effects). These interactions can be pharmacodynamic (at the site of drug action) or pharmacokinetic (affecting drug absorption, distribution, metabolism, or excretion).

The following table summarizes the observed interactions of Darunavir with various components of HAART based on in vitro studies. The Combination Index (CI) is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Class Specific Drug Interaction with Darunavir Combination Index (CI) Value Reference
NRTIs Emtricitabine (FTC) & Tenofovir (TFV)Additive to SynergisticNot explicitly stated, but described as additive to synergistic.[7]
NNRTIs Efavirenz (EFV)Potential for Pharmacokinetic AntagonismNot applicable (Pharmacokinetic interaction)[8]
Nevirapine (NVP)Potential for Pharmacokinetic AntagonismNot applicable (Pharmacokinetic interaction)[8][9]
Etravirine (ETR)No significant pharmacokinetic interactionNot applicable (Pharmacokinetic interaction)[8]
INSTIs Raltegravir (RAL)Additive to SynergisticNot explicitly stated, but described as additive to synergistic.[7]
Elvitegravir (EVG)SynergisticDescribed as showing the strongest synergy in combination with FTC-TFV.[7]
Dolutegravir (DTG)Favorable Clinical Outcome (Superiority in some cases)Not applicable (Clinical study outcome)[10][11]

Note: Some interactions are described qualitatively in the literature (e.g., "additive to synergistic") without providing specific CI values. Pharmacokinetic interactions do not have a CI value but are crucial for clinical outcomes.

Experimental Protocols

A key methodology for quantifying drug interactions in vitro is the Median-Effect Analysis , developed by Chou and Talalay.

Experimental Protocol: In Vitro HIV-1 Replication Assay and Median-Effect Analysis

  • Cell Culture and Virus Infection:

    • Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to support HIV-1 replication.

    • Cells are then infected with a laboratory-adapted or clinical isolate of HIV-1.

  • Drug Combination Assay:

    • The individual drugs (e.g., Darunavir and another antiretroviral) and their combinations are prepared in a range of concentrations.

    • For combination studies, drugs are often mixed at a constant ratio based on their individual 50% inhibitory concentrations (IC50).

    • The infected cells are treated with the single drugs or drug combinations.

  • Quantification of Viral Replication:

    • After a set incubation period (e.g., 7 days), the supernatant from the cell cultures is collected.

    • The amount of HIV-1 p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 level is a marker of viral replication.

  • Data Analysis using the Median-Effect Principle:

    • The dose-response curves for each drug and their combination are generated by plotting the fraction of inhibition of p24 production versus the drug concentration.

    • The data are then analyzed using specialized software (e.g., CalcuSyn or CompuSyn) that implements the median-effect equation.[12]

    • The software calculates the Combination Index (CI) for different levels of inhibition (fraction affected, Fa).

    • A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[13]

Visualizations

HIV-1 Lifecycle and Targets of HAART

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) cluster_drugs HAART Drug Classes & Targets Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion Budding->HIV_Virion releases new virions EntryInhibitors Entry Inhibitors EntryInhibitors->Entry inhibit NRTIs_NNRTIs NRTIs & NNRTIs NRTIs_NNRTIs->ReverseTranscription inhibit INSTIs Integrase Inhibitors INSTIs->Integration inhibit PIs Protease Inhibitors PIs->Budding inhibit maturation HIV_Virion->Entry infects

Caption: The HIV-1 lifecycle and the stages targeted by different classes of HAART drugs.

Mechanism of Action of HIV-1 Protease Inhibitors

Caption: How HIV-1 Protease Inhibitors block the maturation of new virus particles.

Experimental Workflow for Synergy Analysis

Synergy_Workflow A 1. Prepare Drug Dilutions (Drug A, Drug B, and A+B) C 3. Treat Infected Cells with Drugs A->C B 2. Infect CD4+ T-cells with HIV-1 B->C D 4. Incubate for Viral Replication C->D E 5. Quantify HIV-1 p24 Antigen (ELISA) D->E F 6. Generate Dose-Response Curves E->F G 7. Median-Effect Analysis (Calculate Combination Index) F->G H 8. Determine Synergy, Additivity, or Antagonism G->H

Caption: A simplified workflow for determining the synergistic effects of anti-HIV drugs.

References

Evaluating the long-term efficacy and toxicity of HIV-1 inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to HIV-1 Maturation Inhibitors: Evaluating Long-Term Efficacy and Toxicity

This guide provides a comparative analysis of the long-term efficacy and toxicity of HIV-1 maturation inhibitors, a class of antiretroviral drugs that target the final stages of the viral life cycle. The focus is on providing researchers, scientists, and drug development professionals with objective data to inform their work.

Introduction to HIV-1 Maturation Inhibitors

HIV-1 maturation inhibitors represent a distinct class of antiretroviral agents that interfere with the late stages of viral replication. Specifically, they disrupt the proteolytic cleavage of the Gag polyprotein, a crucial step for the formation of a mature and infectious viral capsid. This mechanism of action makes them a valuable option, particularly for patients with multidrug-resistant HIV-1 strains.

Compounds Under Review

This guide evaluates three HIV-1 maturation inhibitors at different stages of development:

  • HIV-1 Inhibitor-36 (QF-036): A novel, preclinical lupine triterpenoid derivative. Due to its early stage of development, human efficacy and long-term toxicity data are not available.

  • Bevirimat (BVM): The first-in-class maturation inhibitor to enter clinical trials. While it showed initial promise, its development was halted due to the frequent emergence of resistance and reduced activity against common HIV-1 polymorphisms.

  • Lenacapavir (LEN): A first-in-class, highly potent, long-acting capsid inhibitor with a multifaceted mechanism of action that includes the inhibition of HIV-1 maturation. It has received regulatory approval for the treatment of multidrug-resistant HIV-1 infection.

Long-Term Efficacy

The long-term efficacy of antiretroviral drugs is primarily assessed by their ability to suppress viral load to undetectable levels and promote immune reconstitution, measured by an increase in CD4+ T-cell counts.

Table 1: Comparative Long-Term Efficacy of HIV-1 Maturation Inhibitors

Inhibitor Clinical Trial Dosage Treatment Duration Primary Efficacy Endpoint Key Findings
QF-036 PreclinicalN/AN/AN/ANo human clinical trial data available.
Bevirimat Phase IIb (Study 207)200 mg once daily24 weeksProportion of patients with >0.5 log10 reduction in viral load30% of patients receiving bevirimat achieved the primary endpoint, compared to 10% in the placebo group.
Lenacapavir CAPELLA (Phase II/III)927 mg subcutaneous injection every 6 months52 weeksProportion of patients with viral load <50 copies/mL83% of participants achieved a viral load of <50 copies/mL at week 52. The mean increase in CD4+ count was 83 cells/µL.
Lenacapavir CALIBRATE (Phase II)Oral lead-in followed by 927 mg subcutaneous injection every 6 months54 weeksProportion of patients with viral load <50 copies/mL90% of treatment-naive participants achieved a viral load of <50 copies/mL at week 54.

Toxicity Profile

The safety and tolerability of antiretroviral drugs are critical for long-term patient adherence and overall treatment success. Toxicity is evaluated through the monitoring of adverse events in preclinical and clinical studies.

Table 2: Comparative Toxicity of HIV-1 Maturation Inhibitors

Inhibitor Study Type Key Toxicity Findings Common Adverse Events
QF-036 Preclinical (in Sprague-Dawley rats)No mortality or significant effects on food consumption, body weight, or behavior were observed. The no-observed-adverse-effect-level (NOAEL) was determined to be 200 mg/kg.Not applicable (preclinical study).
Bevirimat Phase II Clinical TrialsGenerally well-tolerated. Most adverse events were mild to moderate in severity.Nausea, diarrhea, headache, fatigue.
Lenacapavir CAPELLA & CALIBRATE (Phase II/III)Generally safe and well-tolerated. Most adverse events were mild to moderate.Injection site reactions (e.g., swelling, pain, redness), nausea, diarrhea.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of HIV-1 inhibitors.

HIV-1 p24 Antigen ELISA

This assay quantifies the p24 capsid protein, a marker of HIV-1 replication.

Protocol:

  • Coating: Coat a 96-well plate with a capture antibody (e.g., anti-p24 monoclonal antibody) in a coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Addition: Add cell culture supernatants or patient plasma samples (diluted as necessary) and a standard curve of recombinant p24 antigen to the wells. Incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add a biotinylated anti-p24 detection antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Solution: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the p24 concentration in the samples by interpolating from the standard curve.

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Protocol:

  • Cell Seeding: Seed target cells (e.g., MT-4 cells or PBMCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a period that is relevant to the efficacy assay (e.g., 3-5 days). Include a "cells only" control (no compound) and a "blank" control (no cells).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Reading: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The 50% cytotoxic concentration (CC50) can then be determined.

Visualizations

Mechanism of Action of HIV-1 Maturation Inhibitors

The following diagram illustrates the role of the Gag polyprotein in the HIV-1 life cycle and the point of intervention for maturation inhibitors.

HIV_Maturation cluster_host_cell Host Cell Cytoplasm cluster_mature_virion Mature Virion Gag Gag Polyprotein Assembly Assembly at Plasma Membrane Gag->Assembly GagPol Gag-Pol Polyprotein GagPol->Assembly ViralRNA Viral RNA ViralRNA->Assembly Budding Budding Assembly->Budding ImmatureVirion Immature Gag Lattice Budding->ImmatureVirion Protease HIV Protease MatureCapsid Mature Conical Capsid Protease->MatureCapsid Cleavage of Gag Protease->Block InfectiousVirion Infectious Virion MatureCapsid->InfectiousVirion MaturationInhibitor Maturation Inhibitors (e.g., Bevirimat, Lenacapavir) MaturationInhibitor->Block

Caption: HIV-1 Gag processing and the inhibitory action of maturation inhibitors.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing

This diagram outlines the parallel workflows for determining the efficacy (EC50) and cytotoxicity (CC50) of a potential antiviral compound.

Antiviral_Workflow cluster_Efficacy Efficacy (EC50) Determination cluster_Toxicity Cytotoxicity (CC50) Determination E1 Infect cells with HIV-1 E2 Add serial dilutions of test compound E1->E2 E3 Incubate for 3-5 days E2->E3 E4 Quantify viral replication (p24 ELISA) E3->E4 E5 Calculate EC50 E4->E5 SI Calculate Selectivity Index (SI = CC50 / EC50) E5->SI T1 Seed uninfected cells T2 Add serial dilutions of test compound T1->T2 T3 Incubate for 3-5 days T2->T3 T4 Assess cell viability (MTT Assay) T3->T4 T5 Calculate CC50 T4->T5 T5->SI Start Start Start->E1 Start->T1

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of HIV-1 Inhibitor-36

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for the proper disposal of HIV-1 inhibitor-36, a critical component in HIV research. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in virology and drug discovery.

Correct handling and disposal of specialized chemical compounds are as crucial as the research itself. This protocol, grounded in established safety standards, offers a clear, step-by-step approach to managing waste generated from the use of this compound.

I. Waste Characterization and Segregation

Proper disposal begins with accurate waste identification. Waste streams containing this compound must be categorized and segregated at the point of generation to prevent accidental mixing of incompatible materials and to ensure compliant disposal.

Waste StreamDescriptionPrimary Hazard ClassRecommended Container Type
Unused/Expired Inhibitor Pure, unadulterated this compound in its original or a suitable secondary container.ChemicalSturdy, leak-proof, chemically compatible container.
Contaminated Labware Pipette tips, tubes, flasks, and other disposable labware that have come into direct contact with this compound.Chemical & BiohazardousPuncture-resistant, leak-proof biohazard sharps container.
Liquid Waste Solutions containing this compound, including experimental media, buffer solutions, and rinsates from container cleaning.[1]Chemical & BiohazardousLeak-proof, sealable container with secondary containment.
Contaminated PPE Gloves, lab coats, and other personal protective equipment contaminated with this compound.BiohazardousDesignated biohazard waste bags.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of waste associated with this compound.

A. Unused or Expired this compound (Pure Compound)

  • Container Labeling: Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name ("this compound"), CAS number (2708201-36-7), and associated hazard pictograms.[2]

  • Secure Storage: Store the waste container in a designated satellite accumulation area.[3] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2][4] All chemical wastes must be disposed of through a licensed hazardous waste vendor. Do not dispose of this chemical down the drain or in regular trash.[2][4]

B. Contaminated Solid and Liquid Waste

Given that this compound is used in the context of HIV research, all waste generated from its use should be treated as potentially biohazardous and handled in accordance with Biosafety Level 2 (BSL-2) practices.[5]

  • Decontamination: All liquid wastes, including cell culture media containing the inhibitor, must be decontaminated before disposal.[5] A common and effective method is treatment with a freshly prepared 10% bleach solution for a contact time of at least 30 minutes.[6][7]

  • Collection of Liquid Waste: Following decontamination, collect the treated liquid waste in a clearly labeled, leak-proof container. The label should indicate that the contents have been decontaminated.

  • Collection of Solid Waste: Dispose of all contaminated solid waste, such as pipette tips, culture flasks, and gloves, in designated biohazard waste containers.[7] Sharps must be placed in a puncture-resistant sharps container.[5][8]

  • Final Disposal: Biohazardous waste must be disposed of through your institution's biohazardous waste program, which typically involves autoclaving followed by landfill or incineration.[8]

C. Empty Containers

Containers that held this compound must be handled as hazardous waste until properly cleaned.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which the inhibitor is soluble).[9]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of as such.[1] Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but institutional guidelines should be followed.

  • Container Defacing: After rinsing, deface or remove the original label to prevent misuse.[1][4]

  • Final Disposal: The clean, defaced container can then be disposed of as regular laboratory glass or plastic waste.

III. Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with this compound.

HIV_Inhibitor_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_treatment_disposal Treatment and Disposal Path start Experiment Using This compound Completed waste_generated Waste Generated start->waste_generated is_pure Pure/Unused Inhibitor? waste_generated->is_pure is_liquid Liquid Waste? is_pure->is_liquid No chem_waste Collect in Labeled Hazardous Chemical Waste Container is_pure->chem_waste Yes is_solid Solid Waste (Non-Sharp)? is_liquid->is_solid No decontaminate Decontaminate (e.g., 10% Bleach) is_liquid->decontaminate Yes is_sharp Sharp Waste? is_solid->is_sharp No bio_bag Dispose in Biohazard Bag is_solid->bio_bag Yes sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS Hazardous Waste Pickup chem_waste->ehs_pickup collect_liquid Collect in Labeled, Decontaminated Liquid Waste Container decontaminate->collect_liquid autoclave Dispose via Institutional Biohazardous Waste Stream (Autoclave) collect_liquid->autoclave bio_bag->autoclave sharps_container->autoclave

Disposal workflow for this compound waste.

IV. Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Minor Spill:

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including a lab coat, gloves, and eye protection.

    • Cover the spill with absorbent material.

    • Apply a decontaminating agent, such as a 10% bleach solution, and allow for a 30-minute contact time.[6]

    • Collect all contaminated materials and dispose of them as biohazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team for guidance.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.

    • Seek immediate medical attention and report the incident to your supervisor and EHS.

By adhering to these detailed procedures, research institutions can ensure a safe and compliant environment for the advancement of critical HIV research. The principles of proper waste segregation, decontamination, and disposal are fundamental to the responsible conduct of science.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.